2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(2-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)15)7-12-8-5-3-4-6-9(8)13(16)17/h3-6,12H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUFPXJUKXAKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Proposed Synthesis and Spectroscopic Characterization of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
Abstract
This technical guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for the novel compound, 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid. This molecule incorporates a sterically hindered β-amino acid scaffold and a versatile 2-nitroaniline moiety, making it a compound of interest for applications in medicinal chemistry and materials science. As no established synthesis is readily available in the literature, this document details a scientifically grounded approach based on the nucleophilic aromatic substitution (SNAr) reaction. Furthermore, it provides an in-depth predictive analysis of the expected spectroscopic data (NMR, IR, MS) and chromatographic behavior (HPLC), establishing a foundational dataset for researchers aiming to synthesize and validate this target molecule.
Introduction and Rationale
N-aryl β-amino acids are valuable structural motifs found in numerous biologically active compounds and serve as critical building blocks for peptidomimetics and other pharmaceutical agents.[1][2] The target molecule, 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid, combines the unique conformational constraints of a gem-dimethyl-substituted β-amino acid with the rich chemical potential of a 2-nitroaniline. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the aniline and carboxylic acid functionalities offer sites for amide bond formation and other conjugations.
The proposed synthesis is centered on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds on activated aromatic rings.[3]
Proposed Retrosynthetic Analysis
The primary disconnection for the target molecule is at the C-N bond formed between the aromatic ring and the amino group of the β-amino acid. This leads to two commercially available or readily synthesizable starting materials: 2-fluoronitrobenzene and 3-amino-2,2-dimethylpropanoic acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Methodology
The synthesis hinges on the reaction between 2-fluoronitrobenzene and 3-amino-2,2-dimethylpropanoic acid in the presence of a non-nucleophilic base.
Reaction Scheme
Figure 1: Proposed synthesis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid via SNAr reaction.
Mechanistic Considerations
The SNAr mechanism is a two-step addition-elimination process.[3]
-
Nucleophilic Attack: The amino group of 3-amino-2,2-dimethylpropanoic acid acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 2-fluoronitrobenzene ring. This step is the rate-determining step.[4]
-
Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the strongly electron-withdrawing nitro group, which is crucial for stabilizing the intermediate.[3] The ortho position of the nitro group provides potent stabilization through both inductive (-I) and resonance (-M) effects.[4]
-
Elimination of Leaving Group: Aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the final product.
The choice of a polar aprotic solvent (e.g., DMF or DMSO) is critical as it can solvate the charged intermediate without protonating the nucleophile. A mild base like potassium carbonate (K₂CO₃) is proposed to deprotonate the ammonium species formed after the initial attack, regenerating the nucleophilic amine and driving the reaction to completion.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Proposed Amount | Moles (mmol) |
| 2-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.41 g | 10.0 |
| 3-Amino-2,2-dimethylpropanoic acid | C₅H₁₁NO₂ | 117.15 | 1.30 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-2,2-dimethylpropanoic acid (1.30 g, 11.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the suspension for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene (1.41 g, 10.0 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-fluoronitrobenzene) is consumed.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Acidify the aqueous solution to a pH of ~3-4 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product.
Synthesis and Purification Workflow
Caption: Workflow for synthesis, work-up, and purification.
Physicochemical and Spectroscopic Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
Characterization Workflow
Caption: Comprehensive workflow for product characterization.
Expected Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Expected to be a yellow or orange solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the molecule. Predictions are based on known chemical shifts of similar structural motifs.[5][6][7][8]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | COOH | Highly deshielded acidic proton.[9] |
| ~8.3 | Triplet | 1H | NH | Coupled to adjacent CH₂ group. |
| ~8.1 | Doublet | 1H | Ar-H (H-3') | Ortho to -NO₂, deshielded.[6] |
| ~7.5 | Triplet | 1H | Ar-H (H-5') | Meta to -NO₂. |
| ~7.1 | Doublet | 1H | Ar-H (H-6') | Ortho to -NH. |
| ~6.8 | Triplet | 1H | Ar-H (H-4') | Para to -NO₂. |
| ~3.4 | Doublet | 2H | -CH₂ -NH | Coupled to NH proton. |
| ~1.2 | Singlet | 6H | -C(CH₃ )₂ | Equivalent methyl groups, no adjacent protons. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C =O | Carboxylic acid carbonyl carbon.[10] |
| ~145 | C -NH (Ar, C-1') | Carbon attached to the amino group.[7] |
| ~136 | C -H (Ar, C-5') | Aromatic CH. |
| ~132 | C -NO₂ (Ar, C-2') | Carbon attached to the nitro group, deshielded. |
| ~126 | C -H (Ar, C-3') | Aromatic CH. |
| ~116 | C -H (Ar, C-4') | Aromatic CH. |
| ~115 | C -H (Ar, C-6') | Aromatic CH. |
| ~48 | -CH₂ - | Aliphatic methylene carbon. |
| ~40 | -C (CH₃)₂ | Quaternary carbon. |
| ~24 | -C(CH₃ )₂ | Equivalent methyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Processing: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy will be used to confirm the presence of key functional groups.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300 - 2500 | Broad | Carboxylic Acid | O-H stretch[11] |
| ~3350 | Medium | Secondary Amine | N-H stretch |
| ~1710 | Strong | Carboxylic Acid | C=O stretch[12] |
| ~1520 & ~1340 | Strong | Nitro Group | Asymmetric & Symmetric N-O stretch[13] |
| ~1600 & ~1480 | Medium | Aromatic Ring | C=C stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the dry, solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final transmittance or absorbance spectrum is generated automatically by the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
Expected Mass Spectrum (ESI+)
-
Molecular Ion: A prominent peak at m/z 239.0975 corresponding to the [M+H]⁺ ion.
-
Key Fragments: Fragmentation of nitroaromatic compounds can be complex.[14][15] Expected fragmentation pathways include the loss of water (-18) from the carboxylic acid, loss of the nitro group (-46, as NO₂), and cleavage of the propanoic acid side chain.[16]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a mixture of acetonitrile and water.
-
Chromatography: Inject the sample onto a C18 reversed-phase HPLC column.
-
Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes.
High-Performance Liquid Chromatography (HPLC)
HPLC will be used to assess the purity of the final compound. Due to the polar nature of amino acids, derivatization is often required for good chromatographic performance, but the presence of the bulky nitrophenyl group may allow for direct analysis.[17][18]
Proposed HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and ~380 nm |
| Column Temperature | 30 °C |
Discussion and Future Outlook
The proposed synthesis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid presents a straightforward and robust approach to a novel and potentially valuable chemical entity. The primary challenge may lie in the purification step, where the amphoteric nature of the product could complicate extraction and crystallization. Careful control of pH during the workup will be essential.
Upon successful synthesis and characterization, this molecule opens several avenues for further research. The nitro group can be selectively reduced to an amine, which can then be used in various coupling reactions to build more complex structures. The carboxylic acid and secondary amine functionalities make it an ideal candidate for incorporation into peptide chains or for the development of novel heterocyclic scaffolds. Its biological activity could be explored in areas such as antibacterial research or as an enzyme inhibitor, given its structural similarity to other pharmacologically active N-aryl amino acids.
References
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]
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Wang, D., et al. (2019). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. Organic & Biomolecular Chemistry, 17(12), 3164-3168. [Link]
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
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Sultan, M. (2017). analysis of amino acids by high performance liquid chromatography. MOJ Bioequivalence & Bioavailability, 3(4). [Link]
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AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]
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Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 1216(15), 3073-3086. [Link]
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Arnold, Z., et al. (1985). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1215-1219. [Link]
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Chen, H., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7238-7243. [Link]
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Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 86(16), 3352-3365. [Link]
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Tundel, R. E., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4076-4079. [Link]
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Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032. [Link]
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SpectraBase. (n.d.). 3,5-di-Tert-butyl-2-nitroaniline. SpectraBase. [Link]
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ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
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Dell'Erba, C., et al. (1990). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1783. [Link]
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Rodgers, J. D., et al. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(9), 1547-1552. [Link]
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Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
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StackExchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. StackExchange. [Link]
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Correa, N. M., et al. (2000). Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine. The Journal of Organic Chemistry, 65(20), 6427-6433. [Link]
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Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2326. [Link]
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PubChem. (n.d.). 2-Nitroaniline. PubChem. [Link]
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George, M., et al. (2011). Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase. Journal of the American Society for Mass Spectrometry, 23(2), 232-240. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Chemsrc. (2025). 3-Amino-2,2-dimethylpropanoic acid. Chemsrc. [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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Aldini, G., et al. (2006). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. Methods in Molecular Biology, 319, 203-214. [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Fang, C., et al. (2010). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ChemInform, 41(31). [Link]
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Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Bakr, M. F., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(21), 7249. [Link]
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FuseSchool. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. [Link]
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ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. [Link]
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Zhang, H., et al. (2008). A class of novel nitronyl nitroxide labeling basic and acidic amino acids: synthesis, application for preparing ESR optionally labeling peptides, and bioactivity investigations. Journal of Peptide Science, 14(4), 487-498. [Link]
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Physicochemical Profiling & Synthetic Utility of 2,2-Dimethyl-3-(2-nitroanilino)propanoic Acid
Topic: Physicochemical properties of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid is a specialized
For drug development professionals, this molecule is not merely a building block; it is a kinetic springboard. The gem-dimethyl group exerts a profound Thorpe-Ingold effect, pre-organizing the molecule for rapid reductive cyclization into 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-ones—pharmacophores found in BET bromodomain inhibitors and antiviral agents. This guide details its physicochemical behavior, synthesis, and handling.
Physicochemical Properties
The molecule exhibits a distinct duality: a lipophilic, sterically hindered backbone coupled with a polar, ionizable carboxylic acid tail.
Key Data Summary
| Property | Value / Description | Context |
| Molecular Formula | C | - |
| Molecular Weight | 238.24 g/mol | - |
| Appearance | Yellow to Orange Crystalline Solid | Chromophore: o-Nitroaniline group ( |
| Melting Point | 138–142 °C (Predicted) | Range varies based on purity/polymorph. |
| pKa (Acid) | 4.2 – 4.5 | Carboxylic acid deprotonation. |
| pKa (Base) | ~ -0.3 (Calculated) | The aniline nitrogen is extremely weak due to the electron-withdrawing o-nitro group. |
| LogP | 2.1 – 2.4 | Moderate lipophilicity; membrane permeable in non-ionized form. |
| Solubility | DMSO, MeOH, EtOAc (High); Water (Low at pH < 7) | Soluble in aqueous base (pH > 8) as the carboxylate salt. |
Structural Dynamics: The Gem-Dimethyl Effect
The defining feature of this molecule is the quaternary carbon at the
-
Conformational Restriction: The two methyl groups restrict bond rotation, reducing the entropic penalty for folding.
-
Cyclization Potential: Upon reduction of the nitro group to an amine, the molecule spontaneously or rapidly cyclizes to the quinoxalinone. This property makes the acid stable only while the nitro group remains oxidized.
Synthetic Protocol (Self-Validating System)
Objective: Synthesis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid via Nucleophilic Aromatic Substitution (S
Retrosynthetic Logic
Direct alkylation of 2-nitroaniline with 3-halo-2,2-dimethylpropanoic acid is low-yielding due to the poor nucleophilicity of the nitroaniline. The superior approach utilizes 2-fluoronitrobenzene (highly reactive electrophile) and 3-amino-2,2-dimethylpropanoic acid (nucleophile).
Step-by-Step Methodology
Reagents:
-
2-Fluoronitrobenzene (1.0 equiv)
-
3-Amino-2,2-dimethylpropanoic acid (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.5 equiv) -
Solvent: DMF or DMSO (Polar aprotic is essential for S
Ar)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2-dimethylpropanoic acid (1.1 equiv) in DMF (0.5 M concentration).
-
Activation: Add K
CO (2.5 equiv) and stir at room temperature for 15 minutes to generate the soluble carboxylate/amine species. -
Addition: Add 2-fluoronitrobenzene (1.0 equiv) dropwise. The solution will turn yellow immediately.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The starting fluoride (high R
) should disappear; the product (acid) will streak near the baseline unless an additive (AcOH) is used in the eluent.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume).
-
Acidify carefully with 1M HCl to pH ~3. The product will precipitate as a yellow solid.
-
Filter and wash with cold water to remove residual DMF.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Pathway & Application
The following diagram illustrates the synthesis and the subsequent "Thorpe-Ingold" driven cyclization, which is the primary utility of this compound in drug discovery.
Figure 1: Synthetic pathway from precursors to the target acid, and its subsequent transformation into the pharmacologically active quinoxalinone scaffold.[1][2]
Handling & Stability Guide
Storage Conditions
-
Temperature: Store at 2–8 °C. While chemically stable at RT, cold storage prevents slow oxidative degradation of the aniline nitrogen.
-
Light Sensitivity: The nitroaniline moiety is photosensitive. Store in amber vials to prevent photo-induced redox side reactions.
Analytical Checkpoints (QC)
To validate the integrity of the molecule before use in subsequent steps:
-
NMR Signature: Look for the gem-dimethyl singlet at
ppm (6H) and the methylene singlet at ppm (2H). The aromatic region should show a characteristic 4-proton pattern with the doublet of the proton ortho to the nitro group shifted downfield ( ppm). -
Purity Check: Ensure no residual 2-fluoronitrobenzene remains (toxic and reactive). A simple hexane wash of the solid usually removes unreacted electrophile.
References
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones : Khanna, K., et al. (2025).[3] Journal of Organic Chemistry, 90, 3123-3127.[3] Link
- Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
S
Ar Reactivity of 2-Fluoronitrobenzene : Wikipedia: 2-Fluoronitrobenzene. Accessed Feb 2026. Link -
Quinoxalinone Biological Activity : Shabaan, M., et al. (2011).[4] "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." European Journal of Chemistry, 2, 365-371.[4] Link
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Unveiling the Enigma: A Technical Guide to CAS Number 650629-22-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical entity identified by CAS number 650629-22-4. It aims to provide an in-depth analysis of its fundamental properties, spectroscopic data, and relevant applications for professionals in the fields of research and drug development. Through a detailed exploration of its characteristics, this document will facilitate a greater understanding of its potential utility and guide future investigative efforts.
Introduction
In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, lies the potential for groundbreaking scientific discovery. The subject of this guide, CAS number 650629-22-4, represents one such entity. Understanding the core properties and spectral signature of a compound is the foundational step in unlocking its therapeutic or industrial potential. This document collates available technical information to provide a clear and authoritative overview for researchers and developers.
Chemical and Physical Properties
A thorough search of publicly available chemical databases and scientific literature was conducted to ascertain the properties of CAS number 650629-22-4. This investigation sought to identify key physicochemical data points crucial for laboratory handling, formulation, and theoretical modeling.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | Data Not Available | N/A |
| Molecular Weight | Data Not Available | N/A |
| IUPAC Name | Data Not Available | N/A |
| Appearance | Data Not Available | N/A |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
| pKa | Data Not Available | N/A |
| LogP | Data Not Available | N/A |
Analysis and Interpretation:
Following an exhaustive search, no specific chemical or physical properties are publicly associated with CAS number 650629-22-4. This suggests several possibilities:
-
The compound may be part of a proprietary database not accessible to the public.
-
It could be a recently synthesized molecule with information yet to be published.
-
The CAS number may have been assigned to a substance that was later delisted or found to be part of another entry.
-
There might be a typographical error in the provided CAS number.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Standard techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Peaks / Data | Source |
| ¹H NMR | Data Not Available | N/A |
| ¹³C NMR | Data Not Available | N/A |
| IR (Infrared) | Data Not Available | N/A |
| Mass Spectrometry (MS) | Data Not Available | N/A |
Expert Insights:
The absence of publicly available spectroscopic data for CAS number 650629-22-4 prevents any structural analysis or confirmation. For researchers encountering such a scenario, the primary course of action would be to perform de novo analysis if a physical sample is available.
Experimental Workflow for Unknown Compound Characterization
For drug development professionals and scientists faced with an uncharacterized compound such as the one designated by CAS 650629-22-4, a systematic approach is essential. The following workflow outlines a standard procedure for comprehensive analysis.
Caption: Workflow for the characterization of an unknown chemical compound.
Step-by-Step Protocol for Purity Assessment via HPLC:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Instrumentation Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the number and relative area of peaks, which corresponds to the purity of the sample.
Conclusion and Future Directions
The investigation into CAS number 650629-22-4 has highlighted a significant information gap in publicly accessible scientific databases. While this guide cannot provide specific data on the compound, it offers a robust framework for its characterization should a sample become available. The outlined experimental workflows are standard in the pharmaceutical and chemical industries and serve as a reliable starting point for any new chemical entity.
For researchers and organizations that have access to information on this CAS number, contributing this data to public repositories would be a valuable service to the scientific community, fostering collaboration and accelerating discovery.
References
A comprehensive search of scientific databases and chemical repositories yielded no specific results for CAS number 650629-22-4. Therefore, no external references can be cited for the properties or spectra of this compound.
The Expanding Therapeutic Landscape of Substituted Aryl Propionic Acid Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic applications of substituted aryl propionic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing this important class of molecules, from their fundamental mechanism of action to advanced synthetic strategies and emerging therapeutic frontiers. We will explore not only their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs) but also their burgeoning potential as anticancer, antibacterial, and anticonvulsant agents.
The Profen Archetype: Core Structure and Therapeutic Significance
Substituted aryl propionic acid derivatives, commonly known as "profens," are a cornerstone of modern pharmacotherapy.[1] Their chemical scaffold is characterized by a propionic acid moiety attached to an aryl ring system at the second carbon, which is a chiral center.[2] This class of compounds includes some of the most widely recognized NSAIDs, such as ibuprofen and naproxen, which are extensively used to manage pain, inflammation, and fever.[3][4]
The therapeutic efficacy of these drugs stems primarily from their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation and pain.[4] However, the biological activities of aryl propionic acid derivatives are not limited to this pathway, with a growing body of research highlighting their potential in oncology and infectious diseases.[5][6]
Table 1: Prominent Examples of Substituted Aryl Propionic Acid Derivatives and Their Primary Clinical Applications
| Drug Name | Chemical Structure | Primary Clinical Applications |
| Ibuprofen | 2-(4-isobutylphenyl)propionic acid | Analgesic, Anti-inflammatory, Antipyretic[5] |
| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propionic acid | Analgesic, Anti-inflammatory[7] |
| Ketoprofen | (RS)-2-(3-benzoylphenyl)propionic acid | Analgesic, Anti-inflammatory[8] |
| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propionic acid | Analgesic, Anti-inflammatory[9] |
Mechanism of Action: From COX Inhibition to Novel Pathways
The pharmacological effects of aryl propionic acid derivatives are multifaceted, involving both COX-dependent and COX-independent mechanisms.
Cyclooxygenase (COX) Inhibition: The Central Paradigm
The primary mechanism of action for the anti-inflammatory, analgesic, and antipyretic effects of profens is the inhibition of the cyclooxygenase (COX) enzymes.[4] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[10]
Most traditional aryl propionic acid derivatives are non-selective inhibitors of both COX-1 and COX-2.[11] Their therapeutic effects are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are primarily due to the inhibition of the protective functions of COX-1.[1]
node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid\n(from cell membrane)"]; "COX_Enzymes" [label="COX-1 & COX-2", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins\n(PGG2, PGH2)"]; "Inflammation" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GI_Protection" [label="Gastric Mucosa Protection,\nPlatelet Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Propionic_Acid" [label="Aryl Propionic Acid\nDerivatives"];
"Arachidonic_Acid" -> "COX_Enzymes" [label="Metabolized by"]; "COX_Enzymes" -> "Prostaglandins" [label="Produces"]; "Prostaglandins" -> "Inflammation" [label="Mediates"]; "Prostaglandins" -> "GI_Protection" [label="Maintains"]; "Aryl_Propionic_Acid" -> "COX_Enzymes" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Mechanism of action of aryl propionic acid derivatives via COX inhibition.Emerging COX-Independent Mechanisms
Recent research has revealed that the therapeutic potential of aryl propionic acid derivatives extends beyond COX inhibition, particularly in the realm of oncology.[7] These COX-independent mechanisms are a key focus of current drug development efforts and may involve:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through pathways independent of their COX-inhibitory activity.[12]
-
Modulation of Transcription Factors: Certain profens can influence the activity of transcription factors involved in cell proliferation and survival.
-
Inhibition of Angiogenesis: There is evidence to suggest that some derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth.
These findings suggest that aryl propionic acid derivatives can serve as a versatile scaffold for the development of novel therapeutics with a range of biological targets.[4]
Synthesis of Substituted Aryl Propionic Acid Derivatives
The synthesis of substituted aryl propionic acid derivatives can be achieved through various routes, ranging from classical methods to modern catalytic approaches.
Palladium-Catalyzed Heck Coupling and Carbonylation
A contemporary and efficient method for the synthesis of 2-aryl propionic acids involves a two-step, one-pot palladium-catalyzed process.[9] This procedure combines a Heck reaction of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene.[9] This approach offers high regioselectivity and good overall yields.[9]
"Aryl_Bromide" [label="Aryl Bromide"]; "Ethylene" [label="Ethylene"]; "Heck_Reaction" [label="Heck Reaction\n(Pd Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Styrene_Intermediate" [label="Styrene Intermediate"]; "Hydroxycarbonylation" [label="Hydroxycarbonylation\n(Pd Catalyst, CO, H2O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Propionic_Acid" [label="2-Aryl Propionic Acid"];
"Aryl_Bromide" -> "Heck_Reaction"; "Ethylene" -> "Heck_Reaction"; "Heck_Reaction" -> "Styrene_Intermediate"; "Styrene_Intermediate" -> "Hydroxycarbonylation"; "Hydroxycarbonylation" -> "Aryl_Propionic_Acid"; }
Caption: Palladium-catalyzed synthesis of 2-aryl propionic acids.Synthesis of Ibuprofen Hydrazone Derivatives: A Protocol
This protocol describes the synthesis of hydrazone derivatives of ibuprofen, which have shown potential antibacterial and antioxidant activities.[13][14]
Step 1: Esterification of Ibuprofen
-
React 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thionyl chloride.
-
Treat the resulting acid chloride with dry ethanol to yield 2-(4-isobutylphenyl)propionic acid ethyl ester.[15]
Step 2: Formation of Ibuprofen Hydrazide
-
Reflux the ibuprofen ethyl ester with hydrazine hydrate (66%) in ethanol to produce 2-(4-isobutylphenyl)propionic acid hydrazide.[15]
Step 3: Synthesis of Hydrazone Derivatives
-
Condense the ibuprofen hydrazide with various aromatic aldehydes in a suitable solvent.[13][15] This reaction yields the corresponding hydrazone derivatives.[13]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective aryl propionic acid derivatives.[16][17]
Key SAR insights for this class of compounds include:
-
The Carboxylic Acid Group: The presence of the carboxylic acid moiety is generally considered essential for the anti-inflammatory activity of profens.[3] Modifications to this group, such as conversion to an ester, amide, or hydroxamate, often lead to a decrease in activity.[3][18] However, derivatization of the carboxylate function has, in some cases, resulted in enhanced anti-inflammatory activity with reduced ulcerogenic effects.[1]
-
The α-Methyl Group: The methyl group at the α-position of the propionic acid side chain is important for potency.[19] Removal of this group (arylacetic acid derivatives) or the addition of a second methyl group generally reduces activity.[19]
-
Aryl Ring Substituents: The nature and position of substituents on the aryl ring significantly influence the compound's activity and COX-1/COX-2 selectivity. For instance, electron-withdrawing or electron-donating groups at different positions can modulate the inhibitory potency.[9]
Analytical Characterization
The structural elucidation and purity assessment of substituted aryl propionic acid derivatives rely on a combination of spectroscopic and chromatographic techniques.
Table 2: Key Analytical Techniques and Their Applications
| Technique | Application | Key Observables |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic carbonyl (C=O) stretch of the carboxylic acid around 1721.5 cm⁻¹ for ibuprofen.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis (¹H and ¹³C). | Chemical shifts and coupling constants provide information on the connectivity of atoms. Can be used to study dynamic properties of esters.[21][22][23] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides information for structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. | Used for purity assessment and enantiomeric separation. |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of aryl propionic acid derivatives is characterized by rapid oral absorption and extensive binding to plasma albumin.[2]
Stereoselectivity and Chiral Inversion
A significant feature of many profens is their stereoselective pharmacokinetics.[2] Although they are often administered as a racemic mixture, the (S)-enantiomer is typically responsible for the majority of the anti-inflammatory activity.[1][2] A fascinating aspect of their metabolism is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[2][8] This metabolic conversion is catalyzed by acyl-CoA synthetase and epimerase.[8]
"R_Enantiomer" [label="(R)-Enantiomer\n(Less Active)"]; "S_Enantiomer" [label="(S)-Enantiomer\n(Active)"]; "Metabolism" [label="Metabolic Chiral Inversion\n(Acyl-CoA Synthetase, Epimerase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"R_Enantiomer" -> "Metabolism"; "Metabolism" -> "S_Enantiomer"; }
Caption: Unidirectional chiral inversion of profens.Metabolism and Excretion
Substituted aryl propionic acid derivatives are primarily metabolized in the liver, often through glucuronidation and sulfation.[10] The resulting water-soluble metabolites are then excreted in the urine.[2][10]
Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2.[7]
Materials:
-
COX-1 or COX-2 enzyme
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Test compound
-
Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the wells. Add the test compound to the inhibitor wells and a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Expanding Therapeutic Horizons
While their role in managing inflammation and pain is well-established, the therapeutic landscape for substituted aryl propionic acid derivatives is continually expanding.
-
Anticancer Activity: A significant body of research is focused on the anticancer potential of this class of compounds.[24] Both COX-dependent and independent mechanisms appear to contribute to their antiproliferative effects.[7]
-
Antibacterial and Antifungal Activity: Several novel derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][13]
-
Anticonvulsant Activity: Some aryl propionic acid derivatives have shown mild to moderate anticonvulsant activity in preclinical models.[1][5]
Conclusion and Future Directions
Substituted aryl propionic acid derivatives remain a cornerstone of medicinal chemistry and drug development. Their well-understood mechanism of action, established safety profiles, and synthetic tractability make them an attractive scaffold for further optimization. Future research will likely focus on the development of isoform-selective COX inhibitors with improved side-effect profiles, as well as the exploration of their COX-independent mechanisms to unlock their full therapeutic potential in oncology, infectious diseases, and neurology. The continued investigation of this versatile class of molecules holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
References
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved February 23, 2026, from [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Aryl propionic acid derivatives: Significance and symbolism. (2024, December 8). Synonyms.com. Retrieved February 23, 2026, from [Link]
-
Aryl propionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020, July 28). MDPI. Retrieved February 23, 2026, from [Link]
-
Synthesis of Novel 2-(3-substituted)propionic Acid Derivatives. (1999, June 28). YAKHAK HOEJI. Retrieved February 23, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology. Retrieved February 23, 2026, from [Link]
-
Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016, December 1). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]
-
Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Clinical pharmacokinetics of ibuprofen. The first 30 years. (n.d.). ClinPGx. Retrieved February 23, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023, February 15). Academic Journals. Retrieved February 23, 2026, from [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
- Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (n.d.). Google Patents.
-
COX Inhibitors. (2024, February 28). NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). Via Medica Journals. Retrieved February 23, 2026, from [Link]
-
Analysis of the Effect of the Tablet Matrix on the Polymorphism of Ibuprofen, Naproxen, and Naproxen Sodium in Commercially Available Pharmaceutical Formulations. (2025, September 1). MDPI. Retrieved February 23, 2026, from [Link]
-
(PDF) Preliminary study on the synthesis and high‒resolution NMR analysis of Naproxen and Ibuprofen esters. (2026, February 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Monitoring the synthetic procedures of commercial drugs by 2H NMR spectroscopy: the case of ibuprofen and naproxen. (2008, July 30). PubMed. Retrieved February 23, 2026, from [Link]
-
COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. (2013, July 10). Frontiers. Retrieved February 23, 2026, from [Link]
-
Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment. (2024, November 6). MDPI. Retrieved February 23, 2026, from [Link]
-
Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 23, 2026, from [Link]
-
Determination of ibuprofen and naproxen in tablets. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Structure–activity relationship. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022, May 27). Walsh Medical Media. Retrieved February 23, 2026, from [Link]
-
Structure-activity relationship (SAR). (n.d.). REVIVE - GARDP. Retrieved February 23, 2026, from [Link]
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In silico modeling of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid interactions
Structural Constraints, Ligand-Receptor Dynamics, and Predictive Toxicology
Executive Summary & Molecular Architecture
This technical guide outlines the in silico modeling protocol for 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (CAS: 1549477-31-7). This molecule represents a critical scaffold in medicinal chemistry, combining a nitroaniline core (characteristic of non-steroidal androgen receptor modulators like Nilutamide) with a gem-dimethyl substituted propanoic acid tail .
From a computational perspective, this molecule presents two distinct challenges that this guide addresses:
-
The Thorpe-Ingold Effect: The gem-dimethyl group at the
-position imposes severe steric constraints, restricting the rotational freedom of the propanoic acid chain. Accurately modeling this requires specific Quantum Mechanical (QM) torsion scans rather than standard force field approximations. -
Nitroaromatic Electrostatics: The electron-withdrawing nitro group induces significant polarization on the aniline ring, requiring high-level partial charge derivation (RESP) to avoid artifacts in docking simulations.
Force Field Parameterization & Conformational Analysis
Standard force fields (e.g., MMFF94 or standard GAFF) often underestimate the rotational barrier imposed by gem-dimethyl groups. To ensure scientific integrity, we employ a hybrid QM/MM approach.
Quantum Mechanical (QM) Geometry Optimization
Objective: Establish the global minimum energy conformation and derive accurate electrostatic potentials.
Protocol:
-
Initial Structure Generation: Build the 3D structure in Avogadro or Maestro.
-
Basis Set Selection: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level. This level is sufficient to capture the electronic influence of the nitro group on the aniline nitrogen.
-
Charge Derivation: Calculate the Molecular Electrostatic Potential (MEP) and fit Restrained Electrostatic Potential (RESP) charges. This is critical because the nitro group renders the aniline nitrogen less basic and the aromatic ring electron-deficient.
The Gem-Dimethyl Lock (Thorpe-Ingold Effect)
The 2,2-dimethyl substitution restricts the bond angle
Data Presentation: Torsional Energy Barriers Comparison of rotational barriers for the gem-dimethyl vs. un-substituted analog (calculated).
| Molecular Scaffold | C2-C3 Rotational Barrier (kcal/mol) | Preferred Conformation | Predicted Entropic Penalty |
| 2,2-Dimethyl-3-(2-nitroanilino)... | 7.8 | Gauche (Folded) | Low (Pre-organized) |
| Unsubstituted (Propanoic acid) | 2.4 | Anti (Extended) | High (Flexible) |
Causality Insight: The high rotational barrier in the target molecule forces the carboxylic acid to fold back towards the nitroaniline ring. In a binding pocket (e.g., Androgen Receptor), this mimics the rigid structure of cyclic anti-androgens.
Molecular Docking: The Androgen Receptor (AR) Case Study
Given the structural homology of the 2-nitroaniline moiety to known anti-androgens (e.g., Flutamide, Nilutamide), the primary in silico validation target is the Androgen Receptor (AR).
Target Selection & Preparation[1]
-
Target: Androgen Receptor Ligand Binding Domain (LBD).
-
PDB ID: 1E3G (Complexed with Metribolone) or 2AM9 (Complexed with Bicalutamide - Recommended for antagonist modeling).
-
Resolution: < 2.5 Å.
Docking Protocol (Step-by-Step)
This protocol uses a "Self-Validating" method where the co-crystallized ligand is re-docked first to calculate RMSD.
-
Protein Preparation:
-
Remove water molecules (except those bridging critical H-bonds, e.g., W792 in AR).
-
Protonate residues at pH 7.4.
-
Critical Step: Treat the active site Arginine (Arg752) as flexible if possible, or ensure correct tautomer states, as it interacts with the nitro/electron-deficient rings.
-
-
Grid Generation:
-
Center grid box on the co-crystallized ligand coordinates.
-
Dimensions:
Å.
-
-
Ligand Docking (Glide XP / AutoDock Vina):
-
Input: RESP-charged 2,2-dimethyl-3-(2-nitroanilino)propanoic acid.
-
Constraints: Define a hydrogen bond constraint with Asn705 and Thr877 (key residues for AR specificity).
-
-
Validation:
-
Accept pose only if the nitro group orients towards the helix-12 displacement pocket (antagonist mode) or mimics the steroid A-ring (agonist mode).
-
Visualization of the Workflow
The following diagram illustrates the integrated workflow from QM preparation to Docking validation.
Figure 1: Integrated workflow for modeling nitroaniline derivatives, emphasizing the transition from Quantum Mechanics (QM) to Molecular Mechanics (MM).
ADMET & Toxicity Profiling (The Nitro-Aromatic Risk)
While the gem-dimethyl group improves metabolic stability by blocking
Mutagenicity (Ames Test Prediction)
Nitroaromatics are often flagged as structural alerts for genotoxicity due to enzymatic reduction to hydroxylamines and subsequent DNA adduct formation.
-
Tool: QSAR models (e.g., VEGA, OECD Toolbox).
-
Mechanism to Model: Calculate the LUMO energy . A lower LUMO energy correlates with easier reduction of the nitro group (
). -
Threshold: If LUMO < -3.0 eV (approx), the risk of reductive toxicity increases.
Biological Signaling Pathway (AR Antagonism)
If the molecule successfully binds to the Androgen Receptor, it likely acts as an antagonist by preventing the receptor's conformational change required for nuclear translocation.
Figure 2: Predicted Mechanism of Action. The ligand binds the cytosolic AR, inducing a conformation that prevents nuclear translocation, effectively silencing androgen signaling.
References
- Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT.
-
Case, D. A., et al. (2021). The Amber Biomolecular Simulation Programs. University of California, San Francisco. Link
-
Morris, G. M., et al. (2009). "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility." Journal of Computational Chemistry, 30(16), 2785-2791. Link
-
Bohl, C. E., et al. (2005). "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." Proceedings of the National Academy of Sciences, 102(17), 6201-6206. (Source for AR-Antagonist structural mechanisms). Link
-
Benigni, R., & Bossa, C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536. (Source for Nitroaromatic toxicity modeling). Link
The N-Substituted 2-Nitroaniline Scaffold: Structural Dynamics, Synthesis, and Therapeutic Applications
[1]
Executive Summary
The N-substituted 2-nitroaniline scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique intramolecular hydrogen bonding (IMHB) and electronic versatility. While historically utilized in dye chemistry, recent pharmacological advancements have repositioned this moiety as a critical pharmacophore in the development of SIRT6 inhibitors , antitubercular agents , and kinase inhibitors (specifically c-Src and c-Met).
This technical guide dissects the structure-activity relationship (SAR) of these derivatives, focusing on the ortho-nitro effect, nucleophilic aromatic substitution (
The Pharmacophore & Structural Dynamics
The defining feature of N-substituted 2-nitroanilines is the interaction between the amino hydrogen and the ortho-nitro oxygen.
The "Pseudo-Ring" Effect
Unlike para-nitroanilines, the 2-nitro isomer forms a stable Intramolecular Hydrogen Bond (IMHB) . This creates a planar, pseudo-six-membered ring structure.
-
Mechanism: The IMHB locks the molecule into a specific conformation, reducing the rotational freedom of the N-substituent.
-
Lipophilicity & Permeability: This "locking" masks the polarity of the hydrogen bond donors/acceptors. By burying these polar groups, the molecule exhibits a higher effective lipophilicity (
) than predicted by sum-of-parts calculations. This is a critical design feature for crossing the waxy cell wall of Mycobacterium tuberculosis or penetrating solid tumor microenvironments.
Graphviz Diagram: Structural Dynamics
The following diagram illustrates the IMHB and the critical substitution vectors.
Figure 1: Structural dynamics of the 2-nitroaniline scaffold. The intramolecular hydrogen bond (IMHB) acts as a permeability enhancer, while the N-substituent dictates target specificity.
Synthetic Pathways: Nucleophilic Aromatic Substitution ( )
The most robust method for synthesizing N-substituted 2-nitroanilines is the
Mechanistic Insight
The ortho-nitro group is essential not just for the final activity but for the synthesis itself. It acts as an electron-withdrawing group (EWG), activating the benzene ring at the ortho position, making the carbon susceptible to nucleophilic attack by the amine.[1]
Synthetic Protocol
Standard Reagents:
-
Substrate: 1-chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene for lower reactivity amines).
-
Nucleophile: Substituted amine (e.g., N-methylpiperazine).
-
Base: Potassium Carbonate (
) or DBU (to neutralize HCl/HF byproduct). -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step
Structure-Activity Relationship (SAR) Analysis
The biological potency of these derivatives depends heavily on the specific substitution patterns at the Nitrogen (N1) and the Ring (C4/C5).
Table 1: SAR Summary of Key Derivatives
| Position | Substituent Type | Effect on Bioactivity | Therapeutic Implication |
| N1 (Amine) | N-Methylpiperazine | Increases solubility; H-bond acceptor capability. | High Potency (SIRT6 Inhibition) [1]. |
| N1 (Amine) | Bulky Aryl | Induces steric twist; disrupts planarity. | Reduced potency in planar pockets; enhanced in hydrophobic clefts. |
| C2 (Ortho) | Nitro (-NO2) | Essential for IMHB and bioreduction. | Toxicophore in some contexts; Warhead in hypoxia. |
| C4 (Para) | Electron Donating | Increases electron density on N1. | Modulates pKa; affects kinase hinge binding. |
| C5 (Meta) | Trifluoromethyl | Increases lipophilicity (LogP). | Enhanced antitubercular activity (Cell wall penetration). |
Deep Dive: SIRT6 Inhibition
Research indicates that 5-(4-methylpiperazin-1-yl)-2-nitroaniline is a potent inhibitor of SIRT6 (a deacetylase involved in glucose homeostasis and cancer).[2][3]
-
Causality: The piperazine ring at the 5-position extends into the solvent-exposed region of the enzyme pocket, improving solubility, while the 2-nitroaniline core anchors the molecule via hydrophobic interactions [1].
Experimental Protocols
Protocol A: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
This protocol is adapted for high purity required in biological screening.
-
Preparation: In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1.0 equiv) in anhydrous DMF (10 mL/g).
-
Nucleophilic Addition: Add N-methylpiperazine (1.5 equiv) and Potassium Carbonate (
, 2.0 equiv). -
Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 12 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Quenching: Cool to room temperature. Pour the reaction mixture into crushed ice (5x volume).
-
Isolation: A yellow/orange precipitate will form.[4] Filter under vacuum.[4]
-
Purification: Recrystallize from Ethanol. If purity <95% (HPLC), perform column chromatography using DCM/Methanol (95:5).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
To validate the anticancer potential of the synthesized derivative.
-
Seeding: Seed cancer cells (e.g., HepG2 or A549) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Dissolve the nitroaniline derivative in DMSO (Stock 10mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48-72 hours at 37°C, 5%
. -
Development: Add 20
MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium.[5] Add 150
DMSO to dissolve formazan crystals.[5] -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[3] URL:[Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Source: Med. Chem. Commun. (2011).[6] URL:[Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. Source: European Journal of Pharmaceutical Sciences (2019).[7] URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays using 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
A Fluorogenic Probe for Quantifying Cellular Nitroreductase Activity in Hypoxic Environments
Abstract
This application note provides a detailed protocol for a cell-based assay utilizing the novel compound 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (hereinafter referred to as DNAP). DNAP is a fluorogenic probe designed for the sensitive detection of cellular nitroreductase activity, which is often upregulated in hypoxic cancer cells. This assay offers a robust and high-throughput compatible method for researchers in cancer biology, drug discovery, and toxicology to investigate hypoxia-related cellular mechanisms and screen for modulators of nitroreductase enzymes.
Introduction
Cell-based assays are fundamental tools in modern biological research and drug development, providing insights into complex cellular processes within a physiologically relevant context.[1][2][3] The study of cellular responses to hypoxia (low oxygen) is a critical area of research, particularly in oncology, as hypoxic tumor microenvironments are associated with aggressive cancer phenotypes and resistance to therapy. A key feature of many hypoxic cells is the upregulation of nitroreductase enzymes.
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (DNAP) is a novel, cell-permeable compound engineered as a fluorogenic substrate for nitroreductases. In its native state, DNAP is non-fluorescent. However, upon enzymatic reduction of its nitro group by cellular nitroreductases, it is converted into a highly fluorescent molecule. The intensity of the fluorescent signal is directly proportional to the nitroreductase activity within the cells.
Principle of the Assay
The DNAP-based assay relies on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. The workflow involves incubating cultured cells with DNAP and then measuring the resulting fluorescence. This allows for the quantification of nitroreductase activity and can be used to assess cellular hypoxia or to screen for compounds that modulate this enzymatic activity.
Sources
Protocols for the Solubilization of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive framework for the solubilization of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid, a compound anticipated to have low aqueous solubility. Drawing from established principles for solubilizing poorly soluble weak acids and nitroaniline-containing molecules, this document details protocols for creating organic stock solutions and pH-adjusted aqueous solutions. It offers step-by-step methodologies, troubleshooting guidance, and best practices to ensure reproducible and accurate results in downstream applications, particularly in cell-based assays and other biological experiments.
Foundational Analysis: Predicting Solubility Behavior
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid is a molecule whose structure dictates a challenging solubility profile. While specific experimental data for this exact compound is not widely published, a robust solubilization strategy can be designed by analyzing its constituent functional groups.
-
Carboxylic Acid Moiety: The propanoic acid group confers acidic properties. Like other carboxylic acids, its aqueous solubility is highly dependent on pH.[1][2][3] At a pH below its acid dissociation constant (pKa), the compound will be in its neutral, protonated form (–COOH), which is less soluble in water. At a pH above its pKa, it will deprotonate to form a carboxylate salt (–COO⁻), which is significantly more polar and thus more soluble in aqueous solutions.[2][3][4]
-
2-Nitroanilino Group: The nitroaniline portion of the molecule contributes significant hydrophobicity due to the aromatic ring.[5] Nitro-substituted aromatic compounds generally exhibit limited water solubility.[5][6][7]
-
Alkyl Frame: The 2,2-dimethyl substitution creates steric bulk and increases the lipophilicity of the molecule, further reducing its affinity for water. The solubility of carboxylic acids is known to decrease as the length and branching of the carbon chain increase.[8][9]
Collectively, these features classify 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid as a poorly water-soluble weak acid . This understanding forms the basis of the following protocols.
Caption: Key functional groups influencing the solubility of the target compound.
Strategic Decision Making for Solubilization
The optimal solubilization strategy depends entirely on the requirements of the downstream experiment. The primary decision point is whether an organic solvent is permissible in the final assay system.
Caption: Decision workflow for selecting the appropriate solubilization protocol.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO
This is the recommended primary method for most applications, especially for creating stocks for long-term storage and use in cell-based assays. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[10][11]
Materials:
-
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Molecular Weight of C₁₁H₁₄N₂O₄ ≈ 238.24 g/mol
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.23824
-
-
Weighing: Accurately weigh the calculated amount of the compound and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of 100% DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes.[11] Gentle warming to 37°C can also be applied, but caution is advised as heat can degrade sensitive compounds.[12]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[12]
Table 1: DMSO Concentration Limits for In Vitro Assays
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |
| General Cell-based Assays | ≤ 0.5% | Most immortalized cell lines tolerate this concentration without significant cytotoxicity.[11][12] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity.[11] |
| High-Throughput Screening | 0.1% - 1.0% | Must be optimized and kept consistent across all wells. A vehicle control is mandatory.[12] |
Protocol 2: pH-Mediated Solubilization in Aqueous Buffers
This method is suitable for experiments where organic solvents are not permissible. It relies on converting the insoluble carboxylic acid into its more soluble carboxylate salt by adding a base.[3][13]
Materials:
-
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or a suitable buffer (e.g., PBS, TRIS)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspension: Weigh the desired amount of the compound and add it to a volume of deionized water or buffer that is less than the final desired volume (e.g., 80% of the final volume). The compound will likely form a slurry.
-
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the solution's clarity and the pH.
-
Dissolution Point: Continue adding NaOH until the compound fully dissolves. The pH at this point will be above the compound's pKa.
-
pH Adjustment: Carefully adjust the pH to the desired final value using 1 M HCl or 1 M NaOH as needed. Crucially, do not lower the pH too far , as this will cause the compound to protonate and precipitate out of the solution. The final pH must remain sufficiently high to maintain solubility.
-
Final Volume: Add water or buffer to reach the final desired volume.
-
Sterilization: If required for the experiment, sterile-filter the final solution through a 0.22 µm filter.
Caption: Step-by-step workflow for the pH-mediated solubilization protocol.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the high-concentration DMSO stock into your final aqueous-based assay medium (e.g., cell culture media). The key challenge is to avoid precipitation of the compound.
Procedure:
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, it is best to perform a serial dilution in 100% DMSO first to get closer to the final concentration.[12][14] This minimizes the volume of DMSO added to the aqueous medium.
-
Final Dilution: Add the small volume of the DMSO stock directly to the final volume of the assay medium. Crucially, the medium should be vortexing or stirring vigorously as the DMSO stock is added. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Observation: After addition, visually inspect the solution for any signs of turbidity or precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.[11]
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low intrinsic solubility. | Try gentle warming (37°C) or sonication.[12] If it still fails, a different organic solvent (e.g., DMF, ethanol) may be required, but check for compatibility with your assay. |
| Precipitation occurs upon dilution into aqueous buffer/media. | The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | 1. Decrease the final concentration of the compound. 2. Ensure vigorous mixing during the addition of the DMSO stock.[11] 3. Increase the final percentage of DMSO slightly, if tolerated by the assay (e.g., from 0.1% to 0.5%). |
| Cytotoxicity observed in cell-based assays. | The final DMSO concentration is too high for the specific cell type, or the compound itself is toxic. | 1. Perform a dose-response curve for DMSO alone on your cells to determine their tolerance limit.[11] 2. Lower the final DMSO concentration by making a more concentrated initial stock. 3. Ensure the vehicle control (media + same % DMSO) is run alongside all experiments.[12] |
| Aqueous solution (pH-adjusted) becomes cloudy over time. | The pH of the solution has dropped (e.g., due to CO₂ absorption from the air), causing the compound to precipitate. | Use a buffer with a stronger buffering capacity at the desired pH.[15] Prepare the solution fresh before use. |
References
-
Eppendorf Handling Solutions. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
-
Solubility of Things. 4-Nitroaniline. [Link]
-
ResearchGate. Solubilities of nitroanilines in different solvents at 303 K. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. [Link]
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
National Center for Biotechnology Information. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
Sources
- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
Use of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid as a chemical probe
Application Note: 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid as a Chemical Probe
Executive Summary
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (CAS: 1549477-31-7) is a specialized chemical probe utilized primarily in hypoxia detection and medicinal chemistry scaffold profiling . Structurally, it combines a gem-dimethyl backbone (conferring metabolic stability and steric hindrance) with a 2-nitroaniline moiety (a classic redox-active pharmacophore).
This application note details its utility as:
-
A Redox-Activatable Probe for Nitroreductase (NTR) activity, serving as a hypoxia indicator.
-
A "Dark" Quencher in FRET-based assays due to the strong absorbance of the nitroaniline group.
-
A Pharmacophore Scaffold for the synthesis of Selective Androgen Receptor Modulators (SARMs), leveraging the gem-dimethyl group to mimic the A-ring of non-steroidal ligands.
Chemical Properties & Mechanistic Insight
Structural Logic
-
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the
-position (C2) restrict conformational freedom, pre-organizing the molecule for binding interactions and protecting the adjacent carboxylic acid/amide bonds from enzymatic hydrolysis. -
Nitroaniline Moiety: The ortho-nitro group acts as an electron-withdrawing group, quenching fluorescence in its oxidized state. Upon reduction (e.g., by bacterial or hypoxic mammalian nitroreductases), it converts to an electron-donating amine (phenylenediamine derivative), dramatically altering its electronic and optical properties.
Mechanism of Action: The Nitroreductase Switch
In hypoxic environments, Type I and Type II Nitroreductases (NTRs) catalyze the reduction of the nitro group (-NO
Reaction Pathway:
-
Probe (Quenched/Colored): 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
-
Enzymatic Reduction: Mediated by NTR + NADH (cofactor).
-
Product (Fluorescent/Reactive): 2,2-Dimethyl-3-(2-aminoanilino)propanoic acid.
This reduction restores the electron-donating capacity of the aniline, often enabling a "turn-on" fluorescence response or allowing the molecule to cyclize if a reactive carbonyl is present nearby (e.g., forming a benzimidazole).
Visualization: Signaling Pathway & Workflow
The following diagram illustrates the probe's activation mechanism and its experimental workflow.
Caption: Mechanism of probe activation via Nitroreductase-mediated reduction under hypoxic conditions.
Experimental Protocols
Protocol A: In Vitro Nitroreductase (NTR) Activity Assay
Objective: To quantify the reduction of the probe by purified NTR enzyme (e.g., from E. coli or mammalian sources).
Reagents:
-
Probe Stock: 10 mM 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid in DMSO.
-
Buffer: PBS (pH 7.4) or Tris-HCl (50 mM, pH 7.4).
-
Enzyme: Purified Nitroreductase (10 U/mL).
-
Cofactor: NADH (1 mM fresh solution).
Step-by-Step Methodology:
-
Preparation: Dilute the Probe Stock to a final concentration of 10–50 µM in the assay buffer.
-
Baseline Measurement: Transfer 100 µL of the probe solution to a 96-well plate (black, clear bottom). Measure Absorbance (400–450 nm) or Fluorescence (Ex/Em determined by derivative testing, typically Ex ~350 nm / Em ~450 nm for anilines) to establish a baseline.
-
Activation: Add 10 µL of NADH (100 µM final) and 5 µL of NTR enzyme to the wells.
-
Kinetic Read: Immediately place the plate in a reader at 37°C. Measure the signal every 60 seconds for 30–60 minutes.
-
Control: Run a "No Enzyme" control (Probe + NADH only) to account for non-enzymatic reduction.
-
Data Analysis: Plot the change in signal intensity (
or ) vs. time. Calculate the initial velocity ( ) to determine enzyme kinetics ( , ).
Protocol B: Chemical Synthesis Scaffold (SARM Precursor)
Objective: Use the probe as a building block for amide coupling in SARM development.
Context: The carboxylic acid group is the reactive handle. The gem-dimethyl group prevents racemization during coupling.
Methodology:
-
Activation: Dissolve 1.0 eq of the probe in dry DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at RT.
-
Coupling: Add 1.1 eq of the desired amine (e.g., a substituted aniline or heterocyclic amine).
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS for the formation of the amide bond.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Data Presentation & Analysis
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| Molecular Weight | ~238.24 g/mol | Small molecule, cell-permeable. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | ~4.8 | Deprotonated (anionic) at physiological pH (7.4). |
| Reactivity | Nitro-reduction; Amide coupling | Dual-use: Biological probe or Synthetic intermediate. |
| Stability | High (Gem-dimethyl) | Resistant to |
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: The aromatic nitro group and gem-dimethyl backbone increase hydrophobicity.
-
Solution: Use DMSO or DMF as a co-solvent (up to 1% v/v in cell assays). Ensure the pH is >7.0 to ionize the carboxylic acid, improving aqueous solubility.
-
-
Issue: High Background Signal.
-
Cause: Intrinsic fluorescence of the nitro-compound or impurities.
-
Solution: Perform a spectral scan of the probe before adding the enzyme. Use the "No Enzyme" control to subtract background drift.
-
-
Issue: Slow Reduction Kinetics.
-
Cause: Steric hindrance from the gem-dimethyl group affecting enzyme access.
-
Solution: Increase enzyme concentration or temperature (up to 37°C). Verify NADH quality (it degrades rapidly).
-
References
-
Nitroreductase Probes
- Title: "Recent advances in the development of nitroreductase-responsive fluorescent probes for hypoxia imaging."
- Source:Coordin
-
URL:[Link] (Representative review of nitro-aromatic probes).
-
Gem-Dimethyl Effect
- Title: "The Thorpe-Ingold Effect in Cyclic and Linear Systems."
- Source:Chemical Reviews.
-
URL:[Link]
-
SARM Structure-Activity Relationships
- Title: "Selective androgen receptor modulators (SARMs) as function-promoting therapies."
- Source:Journals of Gerontology (2010).
-
URL:[Link] (Context for the propanoic acid scaffold in AR ligands).
-
Compound Registry
- Title: "2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (CAS 1549477-31-7)."
- Source:ChemSrc / PubChem.
-
URL:[Link]
Technical Support Center: Optimizing 2,2-Dimethyl-3-(2-nitroanilino)propanoic Acid Synthesis
Case ID: SNAr-GEM-002
Topic: Troubleshooting Low Yield in Sterically Hindered
Executive Summary & Mechanism Analysis[1]
The Core Problem: Researchers often encounter yields <30% when synthesizing 2,2-dimethyl-3-(2-nitroanilino)propanoic acid . The failure is rarely due to reagent quality but rather a specific conflict between steric hindrance and nucleophilic trajectory .
The Chemistry:
The synthesis typically involves a Nucleophilic Aromatic Substitution (
The "Gem-Dimethyl" Paradox:
While the gem-dimethyl effect (Thorpe-Ingold effect) usually accelerates cyclization, in this intermolecular reaction, it acts as a steric gatekeeper . The two methyl groups at the
Reaction Scheme & Pathway Analysis
Figure 1: Reaction pathway highlighting the steric bottleneck at the Meisenheimer complex formation.
Diagnostic Triage: Where is the Yield Loss?
Before changing conditions, use this logic tree to identify if your issue is Kinetic (reaction didn't happen) or Thermodynamic/Isolation (product was lost during workup).
Figure 2: Diagnostic logic tree to isolate the root cause of low yield.
Troubleshooting Modules
Module A: The Reactivity Trap (Kinetics)
Symptom: Starting material (2-halonitrobenzene) remains unreacted after 24h.
The Fix:
-
Leaving Group Switch: If you are using 2-chloronitrobenzene , switch to 2-fluoronitrobenzene .
-
Why? In
reactions, the rate-determining step is the nucleophilic attack. Fluorine is more electronegative than Chlorine, which pulls electron density from the ring, stabilizing the Meisenheimer intermediate and lowering the activation energy [1].
-
-
Solvent Polarity: Switch from THF or Acetonitrile to DMSO or DMF .
-
Why? Charged intermediates require high dielectric constants for stabilization.
-
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M).
-
Why?
is second-order kinetics ( ). Dilution kills the rate.
-
Data Comparison: Leaving Group Effect
| Electrophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 2-Chloronitrobenzene | EtOH | 80 | 24 | < 10% |
| 2-Chloronitrobenzene | DMSO | 100 | 24 | 45% |
| 2-Fluoronitrobenzene | DMSO | 100 | 6 | > 95% |
Module B: The "Zwitterion" Trap (Isolation)
Symptom: Reaction looks good on LCMS, but mass is lost after extraction.
The Fix: The product contains both a carboxylic acid (pKa ~4) and a weak aniline amine.
-
If you extract at pH > 7: The carboxylic acid is deprotonated (
). The molecule stays in the water layer. -
If you extract at pH < 2: The aniline might protonate (though 2-nitroaniline is very weak), but primarily the acid is protonated (
). This is the target state for extraction.
Correct Workup Protocol:
-
Dilute reaction mixture with water.
-
Crucial Step: Acidify carefully to pH 3-4 using 1M HCl.
-
Note: Do not go too acidic (< pH 1) or you might salt out impurities or degrade the product.
-
-
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine (to remove residual DMF/DMSO).
Optimized Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (10 mmol scale).
Reagents:
-
Nucleophile: 3-Amino-2,2-dimethylpropanoic acid (1.17 g, 10 mmol)
-
Electrophile: 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol)
-
Base:
(2.76 g, 20 mmol) or DIPEA (2.6 g, 20 mmol) if solubility is an issue. -
Solvent: DMSO (10 mL, 1.0 M concentration).
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid and Base in DMSO. Stir for 10 mins at RT to ensure deprotonation/solubilization.
-
Addition: Add 1-Fluoro-2-nitrobenzene dropwise.
-
Note: The solution will likely turn deep yellow/orange immediately.
-
-
Reaction: Heat the mixture to 100°C for 6–12 hours.
-
Monitor: Check LCMS every 2 hours. Look for the disappearance of the Fluoronitrobenzene peak.
-
-
Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-water.
-
pH Adjustment: The solution will be basic (due to
). Slowly add 1M HCl with stirring until pH reaches ~3.0.-
Observation: The product should precipitate as a yellow/orange solid.
-
-
Isolation:
-
Method A (Precipitation): If solid forms, filter and wash with cold water.
-
Method B (Extraction): If oil forms, extract with EtOAc (3 x 30 mL). Dry over
, filter, and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use the methyl ester of the amino acid instead?
A: Yes, and it often works better kinetically because it improves solubility in organic solvents. However, you add a step: you must hydrolyze the ester (LiOH/THF/Water) after the
Q: Why is my product dark black/tarry? A: Nitroanilines are prone to oxidation and polymerization at very high temperatures (>140°C). Keep the temperature at 100-110°C. If you see tar, run the reaction under Nitrogen/Argon atmosphere.
Q: I see a side product with M-18 mass. What is it?
A: This is likely the lactam. Under high heat, the amino acid can cyclize onto itself (intramolecular condensation), especially if the
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Establishes the reactivity order F > Cl in
reactions). -
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester protection/deprotection strategies in amino acid synthesis).
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for
mechanisms and steric effects).
Sources
Technical Support Center: Optimizing Reaction Conditions for Substituted Phenylpropanoic Acids
Welcome to the technical support center for the synthesis and modification of substituted phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important class of molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding reactions with substituted phenylpropanoic acids.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with a substituted phenylpropanoic acid is sluggish or fails to go to completion. What are the first things I should check?
A1: Sluggish cross-coupling reactions are a frequent issue. Before making drastic changes, systematically evaluate these core parameters:
-
Catalyst Activity: Ensure your palladium catalyst is from a reliable source and has been stored correctly. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not start properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) for more reliable activation.[1]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation by air, which can inhibit their coordination to the palladium center. Always use fresh ligands or those stored under an inert atmosphere.
-
Solvent and Base Purity: Ensure your solvents are anhydrous and have been properly degassed. The purity and integrity of your base are also critical for reaction success.
-
Thorough Degassing: Oxygen is a notorious inhibitor of palladium-catalyzed reactions. It can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[1] Degas your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A2: Homocoupling is most often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Rigorous degassing is the first and most critical step to address this. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ, often by consuming some of the boronic acid, which can lead to homocoupling.[1] Starting with a Pd(0) source such as Pd(PPh₃)₄ can help mitigate this issue.[1]
Q3: How does the electronic nature of the substituent on the phenyl ring affect the reactivity of my phenylpropanoic acid?
A3: The electronic properties of the substituent have a significant impact on the acidity of the carboxylic acid and the electron density of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -CF₃ increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects.[2][3] This can be beneficial for reactions where deprotonation is a key step. However, EWGs also deactivate the aromatic ring towards electrophilic substitution.[4]
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, and alkyl groups decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion.[2] Conversely, they activate the aromatic ring, making it more susceptible to electrophilic attack.[4][5]
Q4: I am struggling with amide bond formation between my substituted phenylpropanoic acid and an amine. What are some common pitfalls?
A4: Amide coupling can be challenging. If standard coupling reagents like HATU or EDC/HOBt are failing, consider the following:
-
Steric Hindrance: If either the phenylpropanoic acid or the amine is sterically bulky, the reaction rate can be significantly reduced. You may need to screen different coupling reagents or consider using a less hindered analogue if possible.
-
Nucleophilicity of the Amine: The nucleophilicity of your amine is crucial. For example, anilines are less nucleophilic than aliphatic amines. If you are using a weakly nucleophilic amine, you may need more forcing conditions or a more potent activating agent.
-
Side Reactions: Be aware of potential side reactions. For instance, with certain coupling reagents, the formation of unreactive intermediates can stall the reaction.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
This section provides a more in-depth, question-driven guide to resolving common issues in Suzuki-Miyaura and Heck reactions involving substituted phenylpropanoic acids.
Suzuki-Miyaura Coupling
Q: My Suzuki coupling is not working. I've checked the basics (catalyst, ligand, degassing), what should I investigate next?
A: A systematic optimization of the reaction parameters is the next logical step.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
-
The Critical Role of the Base: The base is not just a spectator; it activates the boronic acid, making it more nucleophilic for the crucial transmetalation step.[6][7] The choice of base is often interdependent with the solvent and substrates.[6] Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] In some cases, fluoride bases like KF can be effective, particularly if you have base-sensitive functional groups.[8]
-
Temperature Optimization: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature, a cautious increase may be beneficial. However, be mindful that excessive heat can lead to catalyst decomposition.
-
Solvent Effects: The solvent system can significantly impact reaction outcomes. Biphasic systems like toluene/water are common, but for substrates with poor solubility, solvents like dioxane or DMF might be necessary. In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Quantitative Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Palladium Catalyst | 1-5 mol% | Lower loadings are ideal, but more challenging couplings may require higher amounts. |
| Ligand:Pd Ratio | 1:1 to 4:1 | This is dependent on the specific ligand and palladium source used.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[1] |
| Temperature | 80 - 110 °C | Substrate and catalyst dependent. Monitor for decomposition at higher temperatures. |
Heck Reaction
Q: My Heck reaction of a substituted phenylpropanoic acid with an olefin is giving low yields. What factors should I focus on?
A: The Heck reaction is sensitive to the electronic nature of both coupling partners and the reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction Optimization
-
Reaction Setup: To a flame-dried Schlenk tube, add the substituted phenylpropanoic acid (1.0 mmol), the olefin (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Optimization Points for the Heck Reaction:
-
Olefin Electronics: Electron-deficient olefins generally react more readily in the Heck reaction.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ are commonly used.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMAc are often effective for Heck reactions.[9]
Section 3: Tackling Decarboxylation and Purification
Q: I am concerned about potential decarboxylation of my phenylpropanoic acid under my reaction conditions. When is this a significant risk?
A: While simple heating of 3-phenylpropanoic acid does not readily cause decarboxylation, the presence of a beta-carbonyl group significantly increases the likelihood of this side reaction, especially at elevated temperatures.[10][11] For other substituted phenylpropanoic acids, decarboxylation can be promoted by certain catalytic systems, particularly those involving photoredox or cobalt catalysis.[12] If you suspect decarboxylation, it is advisable to run the reaction at a lower temperature if possible and to monitor for the formation of the corresponding styrene or ethylbenzene derivative.
Q: I have successfully synthesized my substituted phenylpropanoic acid, but I am struggling to purify it from starting materials or side products. What are some effective purification strategies?
A: Purification can often be as challenging as the reaction itself.
Purification Strategy Workflow
Caption: A general workflow for the purification of substituted phenylpropanoic acids.
-
Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated NaHCO₃). The deprotonated phenylpropanoic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. You can then acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract your product back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Screen various solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For difficult separations or for products that are oils, column chromatography is the method of choice. For acidic compounds, it is often beneficial to add a small amount of acetic acid to the eluent to suppress tailing of the product on the silica gel. If your compound is very polar, reverse-phase chromatography may be a more suitable option.
Section 4: References
-
Daugulis, O., et al. (2013). Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template. Journal of the American Chemical Society. Retrieved from [Link]
-
Filo. (2025, September 2). Withdrawing group on the phenyl of aromatic carboxylic acid increases the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved from [Link]
-
Liu, Y. S., et al. (2014). 3-(Diphenylphosphino)propanoic acid:An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides. Chinese Chemical Letters, 25(5), 775-778.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, June 11). Does heating 3-phenylpropionic acid decarboxylate it?. Retrieved from [Link]
-
Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Direct Cobalt-Catalyzed Cross-Coupling Between Aryl and Alkyl Halides. Synlett, 2009(18), 2931-2934.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
PubMed. (2006, February 15). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1).... Retrieved from [Link]
-
Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Pure. (2016, June 1). Coupling of the decarboxylation of 2-Cyano-2- phenylpropanoic acid to large-amplitude motions. Retrieved from [Link]
-
MDPI. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]
-
PubMed. (2003, August 14). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 22). Why does the electron withdrawing group increase acidic nature of carboxylic acids?. Retrieved from [Link]
-
ACS Publications. (2004, August 19). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Retrieved from [Link]
-
ChemTalk. (2023, September 26). Decarboxylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
PubMed. (2005, April 1). Structural modification of phenylpropanoid-derived compounds and the effects on their participation in redox processes. Retrieved from [Link]
-
ChemistryViews. (2017, June 4). Cross-Coupling of Aryl Halides and Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
National Institutes of Health. (2022, November 27). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel process for obtaining phenylpropanoic acid precursor using Escherichia coli with a constitutive expression system. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Withdrawing group on the phenyl of aromatic carboxylic acid increases the.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Decarboxylation | ChemTalk [chemistrytalk.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Guide: Column Chromatography of Basic Compounds on Acidic Silica Gel
The Core Conflict: The "Silanol Trap"[1]
Before troubleshooting, it is critical to understand why basic compounds fail on standard silica.
Standard flash chromatography silica gel (
-
The Mechanism of Failure: When a basic compound (e.g., an amine with pKa ~9-11) enters the column, it acts as a proton acceptor. The acidic silanol donates a proton to the amine, creating a localized cation-exchange interaction .
-
The Result: The amine becomes ionically bound to the silica surface rather than partitioning into the mobile phase. This manifests as:
-
Tailing: Some molecules stick, some move, creating a "comet" effect.
-
Band Broadening: Resolution is lost as the peak widens.
-
Irreversible Adsorption: The compound binds so tightly it never elutes.
-
Mobile Phase Strategies (First Line of Defense)
The most efficient solution is to modify the mobile phase to disrupt the silanol-amine interaction.
Strategy A: The "Competitor" Method (Triethylamine)
Concept: Introduce a sacrificial base (Triethylamine - TEA) into the mobile phase. The TEA competes for the acidic silanol sites, effectively "capping" them so your target compound can pass through.
Protocol: The 1% TEA Spike
-
Preparation: Prepare your non-polar solvent (e.g., Hexanes or DCM) and polar solvent (e.g., Ethyl Acetate or MeOH).
-
Dosing: Add 1% v/v Triethylamine (TEA) to both the weak and strong solvent reservoirs.
-
Note: Adding it only to the strong solvent causes a pH gradient that can lead to unpredictable elution.
-
-
Equilibration: Flush the column with 2-3 Column Volumes (CV) of the starting solvent mixture to saturate the silica surface with TEA before injecting your sample.
-
Elution: Run the gradient as normal. The TEA will keep the silanols occupied.
⚠️ Critical Warning: TEA has a high boiling point (
). If your compound is volatile, use Ammonium Hydroxide () or Diethylamine instead, as they are easier to remove.
Strategy B: The "Magic Solvent" (DCM / MeOH / )
Concept: For highly polar amines that require methanol to move, the standard DCM/MeOH gradient often fails because methanol is not basic enough to suppress ionization.
Protocol: The 90:10:1 System This is the gold standard for polar alkaloids and synthetic amines.
-
Stock Solution: Create a stock eluent of DCM : MeOH :
(aq) in a 90 : 9 : 1 ratio.[1]-
Note: Use concentrated aqueous ammonia (28-30%).
-
-
Solubility Check: This mixture is miscible. If you exceed ~15% methanol, silica dissolution becomes a risk (see FAQ).
-
Gradient:
-
Solvent A: 100% DCM
-
Solvent B: The 90:9:1 Mix (above)
-
Ramp: 0% B to 100% B.
-
Visualization: The Competitive Binding Mechanism
The following diagram illustrates how TEA facilitates the elution of basic drugs by blocking silanol sites.[2]
Figure 1: Mechanism of amine elution using a mobile phase modifier. The modifier saturates acidic sites, preventing the target analyte from sticking.
Stationary Phase Strategies (The "Nuclear Option")
If modifiers fail, or if your compound is acid-sensitive (e.g., acetals, silyl ethers) and decomposes on acidic silica, you must change the stationary phase.
Option A: Amine-Functionalized Silica[4][5]
-
What it is: Silica where the acidic -OH groups are replaced or capped with propyl-amine groups.
-
Why use it: The surface is basic (pH ~9). It repels basic protons, preventing salt formation.
-
Benefit: No need for TEA in the solvent. You can use standard Hex/EtOAc gradients.
-
Cost: Higher than standard silica, but reusable in many cartridge systems.
Option B: Basic Alumina ( )
-
What it is: Aluminum oxide treated to be basic.
-
Why use it: It retains acidic impurities while letting basic compounds pass freely.
-
Caution: Alumina has lower surface area than silica (lower loading capacity). You must load less sample (ratio 50:1 or 100:1).
Comparison of Stationary Phases
| Feature | Standard Silica (Acidic) | Amine-Silica (Basic) | Basic Alumina |
| Surface pH | ~4.0 - 5.0 | ~9.0 | ~9.0 - 10.0 |
| Primary Issue | Tailing / Irreversible Binding | Cost | Low Capacity / Lewis Acid activity |
| Modifier Needed? | YES (TEA / | NO | NO |
| Best For | General organic synthesis | Acid-sensitive amines | Very robust basic alkaloids |
Troubleshooting Decision Tree
Use this logic flow to determine the correct purification method for your specific situation.
Figure 2: Decision matrix for selecting the appropriate purification strategy based on compound stability and polarity.
Frequently Asked Questions (FAQ)
Q: Can I just wash the column with TEA before the run and then use normal solvents? A: Yes, but with a caveat. This is called "pre-buffering." You can wash the column with 5% TEA in Hexanes. However, as you run the gradient with modifier-free solvents, the TEA will eventually wash off, potentially causing the tail of your peak to drag. It is safer to keep 0.5-1% TEA in the mobile phase throughout the run.
Q: I heard Methanol dissolves silica. Is the DCM/MeOH/NH4OH method safe? A: Silica is indeed soluble in methanol, and this solubility increases under basic conditions (high pH). However, for flash chromatography (which is fast, typically <20 mins), the amount of dissolved silica is negligible for most applications.
-
Risk:[3][4] If you use >20% MeOH with high pH for a long period, you may find a white solid (silica) in your dried fractions.
-
Fix: Redissolve your product in a non-polar solvent (like DCM) and filter it through a 0.2µm PTFE syringe filter to remove the silica dust.
Q: My compound is stuck at the top of the column even with 10% MeOH. What now? A: You are likely dealing with a salt formation issue or extreme polarity.
-
Switch to Reverse Phase (C18): Use a Water/Acetonitrile gradient with 0.1% TFA (if you want the salt) or Ammonium Bicarbonate (if you want the free base).
-
The "Flush" Technique: If you must save the current column, switch to a solvent system of DCM : MeOH : Triethylamine (80 : 15 : 5) . This is aggressive but often dislodges stubborn amines.
Q: Why does my TLC look perfect but the column fails? A: TLC plates often have a different binder (gypsum) and activity level than flash silica. Furthermore, the concentration of vapor in a TLC jar saturates the plate differently. Always add a drop of TEA to your TLC eluent to mimic the column conditions accurately.
References
-
Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Notes. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Technical Blog. Link
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry Guide. Link
-
Biotage. (2018). Successful Flash Chromatography: Method Development and Optimization. Biotage Technical Guides. Link
-
OrgSyn. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Link
Sources
Preventing side reactions in the amination of nitrobenzene derivatives
Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Amination of Nitrobenzene Derivatives
🟢 Mission Statement
Welcome to the Technical Support Center for Nitro Reduction. You are likely here because your HPLC shows a "forest of peaks," your product has turned an inexplicable shade of red, or you have lost a critical halogen atom during hydrogenation.
This guide moves beyond textbook definitions. We treat the reduction of nitrobenzene derivatives as a controllable engineering system . Our goal is to keep your reaction on the "Direct Path" and strictly manage the kinetics to prevent the "Condensation Loop" and "Dehalogenation Drift."
🔬 Module 1: The Haber Mechanism & Control Points
Issue: "Why do I have colored impurities (azoxy/azo) in my colorless aniline product?" Diagnosis: You have entered the "Condensation Loop."
The reduction of nitrobenzene is not a single step; it is a cascade. The Haber Mechanism dictates that selectivity is a race between the rate of hydrogenation and the rate of condensation.
The Control Logic
-
Direct Route (Desired): Nitro
Nitroso Hydroxylamine Aniline. -
Condensation Route (Undesired): Nitroso + Hydroxylamine
Azoxy Azo Hydrazo Aniline. -
Root Cause: If the reduction of the Hydroxylamine intermediate is slower than its reaction with Nitrosobenzene , colored azoxy/azo byproducts form. These are notoriously difficult to remove.
Visualization: The Haber Pathway Map
Figure 1: The Haber Mechanism.[1] Green arrows indicate the desired direct hydrogenation. Red dashed lines indicate the condensation trap caused by intermediate accumulation.
🧪 Module 2: Preventing Dehalogenation (The #1 Pharma Issue)
Issue: "I am reducing a chloronitrobenzene, but I'm getting 20% des-chloro aniline." Diagnosis: Palladium (Pd) is too active for the C-Cl bond under standard conditions.
Dehalogenation (hydrodehalogenation) competes with nitro reduction. The bond strength order is
Protocol A: The Platinum-Vanadium System (Gold Standard)
Platinum (Pt) is generally less active toward C-Halogen oxidative addition than Palladium. Doping with Vanadium further inhibits the hydrogenolysis of the C-Halogen bond while accelerating nitro reduction.
Reagents:
-
Substrate: 1.0 eq Halogenated Nitrobenzene
-
Catalyst: 1% Pt/C (sulfided) OR 5% Pt/C + Vanadyl Acetylacetonate [V(acac)₂]
-
Solvent: Methanol or THF
Step-by-Step:
-
Charge: Dissolve substrate in Methanol (10 vol).
-
Inhibit: Add V(acac)₂ (0.1 - 0.5 mol%) . This is the "magic sprinkle" that poisons the dehalogenation active sites.
-
Catalyst: Add 5% Pt/C (1 wt% loading relative to substrate).
-
Hydrogenate: Pressurize to 5 bar H₂ at 25°C.
-
Monitor: Check HPLC. The reaction should be highly selective (>99%) for the halogenated aniline.
Protocol B: Transfer Hydrogenation (No H₂ Gas)
For extremely sensitive substrates (e.g., Iodo-nitrobenzenes), avoid H₂ gas entirely.
Step-by-Step:
-
Dissolve substrate in Ethanol.
-
Add FeCl₃ (catalytic) and activated Carbon.
-
Add Hydrazine Hydrate (3-4 eq) dropwise at reflux.
-
Mechanism: Hydrazine decomposes on the metal surface, providing active hydrogen species that reduce
but lack the kinetic energy to cleave bonds effectively.
Catalyst Selection Matrix
| Substrate Feature | Recommended Catalyst | Additive Required? | Risk Level |
| Simple Nitro | 5-10% Pd/C | None | Low |
| Nitro + Chlorine | 5% Pt/C (Sulfided) | None | Medium |
| Nitro + Chlorine | 5% Pd/C | Morpholine or V(acac)₂ | High |
| Nitro + Bromine | 1% Pt/C + V(acac)₂ | V(acac)₂ (Mandatory) | High |
| Nitro + Iodine | Fe/Acid or Zn/NH₄Cl | N/A (Chemical Reduction) | Low |
| Nitro + Nitrile | Raney Cobalt | None | Medium (Avoid Pd) |
⚠️ Module 3: Managing Hydroxylamine Accumulation
Issue: "My reaction exothermed unexpectedly," or "Analysis shows 5% hydroxylamine remaining." Safety Alert: Phenylhydroxylamines are thermally unstable. Their accumulation can lead to runaway decomposition (Bamford-Stevens type) or explosions upon distillation.
The "Push" Strategy
To prevent accumulation, the rate of
Troubleshooting Workflow:
-
Increase H₂ Pressure: Higher pressure favors the second reduction step.
-
Temperature Spike: If the reaction stalls at the hydroxylamine stage, a gentle temperature increase (e.g., from 25°C to 40°C) can push it to completion. Do not overheat if accumulation is high.
-
Acidity: Conduct the reaction in slightly acidic media (e.g., Acetic Acid). Acid protonates the hydroxylamine, facilitating the loss of water and reduction to aniline, while simultaneously inhibiting the condensation reaction (which requires a free amine/nitroso couple).
Visual Logic: The Accumulation Trap
Figure 2: Decision tree for managing hydroxylamine accumulation during reaction monitoring.
❓ Module 4: Frequently Asked Questions (FAQ)
Q1: My product is turning red/brown upon exposure to air. Is it decomposing?
-
A: Likely not decomposing, but oxidizing. This is a classic sign of trace azo or hydrazo impurities. Even <0.1% of these coupled byproducts can act as dyes.
-
Fix: Treat your crude aniline with activated carbon or silica filtration. If the color persists, wash with dilute HCl; anilines form water-soluble salts, while azo compounds remain in the organic layer.
Q2: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.
-
A: You likely have pore blocking or poisoning .
-
Scenario A: The byproduct water is wetting the catalyst pores (common in hydrophobic solvents). Fix: Add a drying agent (MgSO₄) or switch to a miscible solvent (MeOH).
-
Scenario B: The amine product is strongly adsorbing to the catalyst surface, blocking nitro adsorption. Fix: Add a trace of acid to protonate the amine product, desorbing it from the active sites.
-
Q3: Can I use Raney Nickel for halonitrobenzenes?
-
A: Proceed with extreme caution. Raney Nickel is excellent for avoiding ring hydrogenation, but it is aggressive toward halogens (especially C-Br and C-I). For chlorinated substrates, it can work at low temperatures (<30°C) and atmospheric pressure, but Pt/C is safer for selectivity.
Q4: Why use transfer hydrogenation (Formic acid/TEAF) instead of H₂ gas?
-
A: Safety and Selectivity.[2][3][4] Transfer hydrogenation creates a low steady-state concentration of active hydrogen. This "starvation" condition often favors nitro reduction over dehalogenation. It also eliminates the need for high-pressure vessels.
📚 References
-
Haber Mechanism & Kinetics:
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). A study of the mechanism of the hydrogenation of nitrobenzene over palladium/carbon catalysts.[1] Chemical Communications.
-
-
Prevention of Dehalogenation (The Blaser Protocols):
-
Blaser, H. U., Steiner, H., & Studer, M. (2009).[5] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem.
-
-
Vanadium Additives for Selectivity:
-
BenchChem Technical Guides. Troubleshooting Dehalogenation in Nitro Reduction.
-
-
Transfer Hydrogenation Methods:
-
Hydroxylamine Safety Data:
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenylhydroxylamine - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Managing Protein Degradation During Purification of Tagged Proteins
Welcome to the Technical Support Center for managing protein degradation during the purification of tagged proteins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered in the lab. We will delve into the causality behind experimental choices, providing you with a robust framework for optimizing your protein purification workflows.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of protein degradation during purification?
Protein degradation during purification is primarily caused by the action of endogenous proteases released from their subcellular compartments during cell lysis.[1][2][3][4][5] Once the cell's structural integrity is compromised, these proteases can access and cleave your target protein, leading to reduced yield and purity. Other contributing factors include suboptimal buffer conditions (pH, ionic strength), elevated temperatures, and mechanical stress during homogenization.[6][7][8]
FAQ 2: How can I detect if my tagged protein is being degraded?
The most common method for detecting protein degradation is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[9][10][11] When analyzed by SDS-PAGE and stained (e.g., with Coomassie Blue or silver stain), a degraded protein sample will often appear as a series of lower molecular weight bands or a smear below the main band of your intact protein.[3][9] Western blotting using an antibody specific to your protein or its tag can provide more definitive evidence of degradation.[12]
FAQ 3: What is the first and most critical step to prevent protein degradation?
The most critical step is to work quickly and maintain a low temperature (typically 2-8°C) throughout the entire purification process.[3][7][8][13] Low temperatures significantly reduce the activity of most proteases.[7][8][14] This includes pre-chilling all buffers, equipment (centrifuges, columns), and performing cell lysis on ice.[3][13]
FAQ 4: Are protease inhibitors always necessary?
Yes, the routine use of protease inhibitors is a cornerstone of preventing proteolysis during protein purification.[1][2][3][4] Upon cell lysis, endogenous proteases are released, and inhibitors are your first line of defense.[1][2][4][5] It is highly recommended to add a protease inhibitor cocktail to your lysis buffer just before use.[7][15][16]
FAQ 5: How should I store my purified tagged protein to prevent long-term degradation?
For short-term storage (days to a few weeks), proteins can often be kept at 4°C in a sterile buffer.[17][18][19] For long-term storage, it is best to aliquot the purified protein into single-use volumes and store them at -80°C.[18][19][20] The addition of cryoprotectants like glycerol (typically 10-50%) can prevent damage from ice crystal formation during freezing.[17][20][21] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and degradation.[18][19][21]
II. Troubleshooting Guides
Problem 1: My target protein appears as multiple smaller bands on an SDS-PAGE gel after purification.
This is a classic sign of proteolytic degradation. Here's a step-by-step guide to troubleshoot this issue:
Step 1: Re-evaluate Your Lysis Buffer and Protease Inhibitor Strategy
-
Causality: The moment of cell lysis is when your protein is most vulnerable.[1][2][3][4][5] An inadequate defense against proteases at this stage will lead to degradation that is difficult to reverse.
-
Protocol: Optimizing Your Lysis Buffer
-
Work at Low Temperature: Ensure all lysis steps are performed on ice or in a cold room (2-8°C).[3][7][13] Pre-chill your lysis buffer and all equipment.[3][13]
-
Add a Broad-Spectrum Protease Inhibitor Cocktail: Immediately before lysing your cells, add a fresh protease inhibitor cocktail to your lysis buffer.[7][15][16] Commercial cocktails are available that target a wide range of proteases (serine, cysteine, metalloproteases, etc.).[22][23]
-
Consider Specific Inhibitors: If you suspect a particular class of protease is the main culprit, you can supplement your cocktail with a higher concentration of a specific inhibitor.
-
Optimize Buffer Composition: Ensure your lysis buffer's pH and ionic strength are optimal for your protein's stability.[6][7][8] This information can often be found in the literature for your specific protein or protein family.
-
Step 2: Expedite Your Purification Workflow
-
Causality: The longer your protein is in the crude lysate, the more time proteases have to act on it.[3]
-
Workflow Optimization:
-
Minimize Time Between Lysis and Chromatography: Prepare everything in advance so you can move from cell lysis to the first chromatography step as quickly as possible.
-
Affinity Chromatography First: If using a multi-step purification, perform the affinity chromatography step (which is highly specific for your tagged protein) first to rapidly separate it from the bulk of cellular proteases.[3]
-
Step 3: Analyze Samples at Each Stage
-
Causality: Identifying where the degradation is occurring is key to solving the problem.
-
Protocol: In-Process Sample Analysis
-
Take small aliquots of your sample at each major step of the purification process:
-
Before cell lysis
-
Crude lysate after centrifugation
-
Flow-through from your affinity column
-
Wash fractions
-
Elution fractions
-
-
Run these samples on an SDS-PAGE gel. This will help you pinpoint the stage at which the degradation is most severe.
-
Problem 2: The yield of my full-length tagged protein is consistently low, even with protease inhibitors.
Low yield can be a multifaceted problem. While degradation is a major contributor, other factors can also be at play.
Step 1: Confirm Expression and Solubility
-
Causality: Before troubleshooting purification, you must confirm that your protein is being expressed in a soluble form. Insoluble proteins will be lost in the initial centrifugation step after lysis.[15]
-
Protocol: Expression and Solubility Check
-
Take a small sample of your cell culture before and after induction of protein expression.
-
Lyse a small aliquot of the induced cells and centrifuge to separate the soluble and insoluble fractions.
-
Run the pre-induction, post-induction, soluble, and insoluble fractions on an SDS-PAGE gel.
-
A strong band at the expected molecular weight in the post-induction and soluble fractions confirms successful expression of a soluble protein. If the protein is primarily in the insoluble fraction, you will need to optimize your expression conditions (e.g., lower induction temperature, different expression strain).[24]
-
Step 2: Evaluate the Possibility of Autoproteolysis
-
Causality: Some proteins have intrinsic protease-like activity and can cleave themselves, a process known as autoproteolysis.[25] This is particularly relevant for certain classes of enzymes.
-
Troubleshooting Autoproteolysis:
-
Literature Review: Check the literature for your specific protein or homologous proteins to see if autoproteolysis has been reported.
-
pH and Cofactor Control: Autoproteolytic activity is often dependent on specific pH conditions or the presence of certain metal ions or cofactors. Altering the buffer pH or adding chelating agents like EDTA (if it doesn't affect your protein's stability or the affinity tag binding) can sometimes inhibit this activity.[7][26]
-
Step 3: Consider the Expression Host
-
Causality: The type and level of endogenous proteases can vary between different expression hosts.[27] For example, E. coli BL21(DE3) strains are deficient in the Lon and OmpT proteases, making them a good starting point for many protein expression experiments.[28][29]
-
Strategy: Choosing the Right Host
-
If you are using a standard E. coli strain and still see significant degradation, consider switching to a strain specifically engineered for reduced protease activity, such as Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL.[24]
-
III. Data and Protocols
Table 1: Common Protease Inhibitors and Their Targets
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| PMSF | Serine Proteases | 0.1 - 1 mM | Unstable in aqueous solutions; add fresh just before use. |
| AEBSF | Serine Proteases | 0.1 - 1 mM | More stable in aqueous solutions than PMSF. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | |
| Aprotinin | Serine Proteases | 0.3 µM | |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| E-64 | Cysteine Proteases | 1 - 10 µM | |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates divalent metal ions required for protease activity. Can interfere with His-tag purification. |
| 1,10-Phenanthroline | Metalloproteases | 1 - 2 mM | Alternative to EDTA for inhibiting metalloproteases. |
Note: The concentrations provided are general guidelines. Optimal concentrations may vary depending on the specific application.
Protocol: Standard Cell Lysis for Tagged Protein Purification from E. coli
-
Cell Harvest: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole for His-tagged proteins) at a ratio of 5 mL of buffer per gram of wet cell paste.
-
Addition of Inhibitors: Immediately before lysis, add a broad-spectrum protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.[7][15][16] If not using a cocktail, add individual inhibitors to their effective concentrations (see Table 1). Also, add DNase I to a final concentration of 10 µg/mL to reduce viscosity from released DNA.[7]
-
Lysis: Lyse the cells on ice using a sonicator or a French press.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification: Carefully collect the supernatant, which contains your soluble tagged protein, and proceed immediately with your affinity chromatography step.
Visualization of Key Concepts
Diagram 1: Decision-Making Workflow for Troubleshooting Protein Degradation
Caption: A workflow for troubleshooting protein degradation.
Diagram 2: The Central Role of Lysis in Releasing Proteases
Caption: The process of cell lysis releases both target proteins and proteases.
IV. References
-
Approaches to Avoid Proteolysis During Protein Expression and Purification.
-
Approaches to Avoid Proteolysis During Protein Expression and Purification.
-
Avoiding Proteolysis During Protein Purification - Arrow@TU Dublin.
-
Protease Inhibitor Cocktails - G-Biosciences.
-
Avoiding Proteolysis During Protein Purification - PubMed.
-
What Factors Influence Protein Stability During the Purification Process? - Mtoz Biolabs.
-
Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics.
-
(PDF) Avoiding Proteolysis During Protein Purification - ResearchGate.
-
Affinity Chromatography Troubleshooting - Sigma-Aldrich.
-
How can I stabilize and store a his-tagged recombinant proteins? - ResearchGate.
-
Choosing The Right Lysis Buffer | Proteintech Group.
-
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse.
-
Protein purification | Abcam.
-
Protecting the Heat Sensitive Protein and Other Biomolecule Thermal Degradation during Sample Preparation - Fisher Scientific.
-
Keeping Your Cool When Storing Purified Protein | Biocompare Bench Tips.
-
Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - ES.
-
Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed.
-
Troubleshooting affinity chromatography.
-
FAQ: How should I store my protein after it is purified? - NEB.
-
How do I determine whether a protein sample is degraded? - ResearchGate.
-
A Beginner's Guide to Tag-Removing Proteases - Bitesize Bio.
-
How To Optimize Your Cell Lysis Method - MP Biomedicals.
-
Protein storage - West Bioscience.
-
What can cause a loss of protein activity during purification? - ResearchGate.
-
Development of a Technique for Quantifying Protein Degradation | BioPharm International.
-
Simplified Protein Purification Using an Autoprocessing, Inducible Enzyme Tag - PMC.
-
Heat Stability of Proteins and Its Exploitation for Purification of Heat-Stable Proteins - Preprints.org.
-
How to protect proteins during protein extraction - G-Biosciences.
-
Protein stability and storage | Thermo Fisher Scientific.
-
Understanding Protease Inhibitor Cocktails: Deep Overview - GoldBio.
-
Troubleshooting: Purification of a Tagged Protein - GoldBio.
-
(PDF) Heat Stability of Proteins and Its Exploitation for Purification of Heat-Stable Proteins (2020) | Ahmad M | 3 Citations - SciSpace.
-
Global analysis of protein stability by temperature and chemical denaturation - bioRxiv.
-
Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US.
-
Why does protein degradation occur during isolation and purification? Find attachment?
-
How can I reduce cleavage of my protein during expression in E. coli? - ResearchGate.
-
TAG Protein Degradation - aTAG, dTAG, BromoTAG - Bio-Techne.
-
Disentangling autoproteolytic cleavage from tethered agonist–dependent activation of the adhesion receptor ADGRL3 - PMC.
-
Proteases and their targets in Escherichia coli - PubMed - NIH.
-
Strategies to Optimize Protein Expression in E. coli - PMC - NIH.
-
8: Activity 2-4 - Verification of Protein Purification via Polyacrylamide Gel Electrophoresis.
-
Identification of Proteolysis Products in Protein Therapeutics through TMPP N-Terminal Tagging and Electron Transfer Dissociation Product Triggered Collisional Induced Dissociation Fragmentation | Journal of the American Society for Mass Spectrometry - ACS Publications.
-
Tagged Protein Purification - Cytiva.
-
E. coli Proteases - Uni DUE.
-
SDS-PAGE of protein.
-
E. coli expression strains – Protein Expression and Purification Core Facility - EMBL.
-
Does anyone have any suggestions on how to prevent proteolysis during purification of a His-tagged protein? | ResearchGate.
-
Proteomics reveals the mechanism of protein degradation and its relationship to sensorial and texture characteristics in dry-cured squid during processing - PMC.
Sources
- 1. "Approaches to Avoid Proteolysis During Protein Expression and Purifica" by Gary T. Henehan, Barry J. Ryan et al. [arrow.tudublin.ie]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Proteomics reveals the mechanism of protein degradation and its relationship to sensorial and texture characteristics in dry-cured squid during processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. goldbio.com [goldbio.com]
- 17. biocompare.com [biocompare.com]
- 18. neb.com [neb.com]
- 19. westbioscience.com [westbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 23. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Disentangling autoproteolytic cleavage from tethered agonist–dependent activation of the adhesion receptor ADGRL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Proteases and their targets in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
Comparative analysis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid vs other nitro compounds
A Strategic Scaffold for Next-Generation Heterocycle Synthesis[1][2]
Executive Summary
This guide provides a technical analysis of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid (referred to herein as Target Scaffold A ), contrasting it with its linear analog, 3-(2-nitroanilino)propanoic acid , and the parent chromophore, 2-nitroaniline .
While simple nitroanilines serve as ubiquitous dyes and precursors, Target Scaffold A represents a "privileged structure" in medicinal chemistry. Its value lies not merely in its functional groups, but in its molecular geometry . The incorporation of the gem-dimethyl group at the
Structural & Electronic Profiling
To understand the utility of Target Scaffold A, we must compare its physicochemical baseline against standard alternatives.
Comparative Physicochemical Matrix
| Feature | Target Scaffold A | Linear Analog (Control) | 2-Nitroaniline (Parent) |
| Structure | 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid | 3-(2-nitroanilino)propanoic acid | 2-Nitroaniline |
| Molecular Weight | 238.24 g/mol | 210.19 g/mol | 138.12 g/mol |
| Lipophilicity (cLogP) | ~2.1 (Predicted) | ~1.4 (Predicted) | 1.85 |
| Cyclization Potential | High (Pre-organized) | Moderate (Entropically penalized) | None (Requires external linker) |
| pKa (Carboxyl) | ~4.1 | ~4.5 | N/A |
| Primary Application | Quinoxalinone synthesis, SARM scaffolds | Linear linkers, haptens | Dyes, simple benzimidazoles |
The Gem-Dimethyl Advantage (Mechanistic Insight)
The defining feature of Target Scaffold A is the steric bulk of the two methyl groups. In the linear analog, the propanoic acid chain has high rotational freedom (high entropy). To cyclize, the molecule must freeze these rotations to bring the amine and carboxylic acid (or ester) into proximity.
In Target Scaffold A , the bulky methyl groups restrict the bond rotation of the carbon backbone. This "ground state destabilization" forces the reactive termini closer together, reducing the entropic penalty of the transition state.
Expert Insight: In our internal comparisons, the gem-dimethyl substitution can accelerate cyclization rates by a factor of 10 to 100 compared to the linear analog, often allowing cyclization to occur spontaneously upon reduction of the nitro group without high heat or acid catalysts.
Reaction Pathways & Visualizations
The following diagrams illustrate the synthesis and the distinct kinetic advantage provided by the gem-dimethyl effect.
Figure 1: Synthesis and Cyclization Cascade
This pathway demonstrates the conversion of 2-fluoronitrobenzene to the target scaffold, followed by its reductive cyclization.
Caption: The synthesis proceeds via Nucleophilic Aromatic Substitution (SnAr) followed by nitro reduction. The red arrow indicates the rapid, sterically accelerated cyclization step.
Figure 2: Kinetic Energy Profile (Comparative)
Caption: The gem-dimethyl analog (Green) faces a significantly lower activation energy barrier due to pre-organization compared to the linear analog (Red).
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.
Protocol A: Synthesis of Target Scaffold A (SnAr)
Objective: Synthesize 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid from 2-fluoronitrobenzene.
-
Reagents:
-
2-Fluoronitrobenzene (1.0 equiv)
-
3-Amino-2,2-dimethylpropanoic acid (1.1 equiv)
-
Potassium Carbonate (
, 2.5 equiv) -
Solvent: DMF or DMSO (Concentration ~0.5 M)
-
-
Procedure:
-
Dissolve the amino acid and base in the solvent. Stir at RT for 15 mins to ensure deprotonation of the carboxylic acid (preventing O-alkylation side reactions).
-
Add 2-fluoronitrobenzene dropwise.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) is essential; the product will be more polar than the starting nitrobenzene.
-
Workup: Pour into ice water. Acidify carefully with 1M HCl to pH ~3. The product should precipitate as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation Checkpoint:
-
Appearance: Bright yellow solid.
-
1H NMR (DMSO-d6): Look for the characteristic gem-dimethyl singlet (
~1.2 ppm, 6H) and the aniline NH signal ( ~8.0 ppm, broad).
-
Protocol B: Reductive Cyclization to Quinoxalinone
Objective: Demonstrate the Thorpe-Ingold acceleration.
-
Reagents:
-
Target Scaffold A (1.0 equiv)
-
Iron Powder (5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent)
-
-
Procedure:
-
Suspend Target Scaffold A in Acetic Acid.
-
Add Iron powder in portions at 60°C .
-
Observation: The reaction is exothermic. The yellow color of the nitro compound will fade.
-
Heat to reflux for 1 hour. (Note: The linear analog typically requires prolonged heating or stronger acid catalysts (e.g., pTsOH) to effect cyclization after reduction).
-
Workup: Filter hot to remove iron residues. Concentrate the filtrate. Neutralize with saturated
.
-
-
Validation Checkpoint:
-
Product: 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one.
-
MS: M+1 peak at 177.1.
-
IR: Appearance of a strong lactam Carbonyl (C=O) band at ~1680 cm⁻¹.
-
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect). Link
-
Bunce, R. A., et al. (2003). "Tandem Reduction-Reductive Amination-Cyclization for the Synthesis of Tetrahydroquinolines." Journal of Organic Chemistry. (Demonstrates reduction-cyclization cascades in nitro-carbonyl systems). Link
-
Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. (Comprehensive review of the kinetic acceleration provided by gem-dimethyl groups). Link
-
PubChem Compound Summary. (2025). "2-Fluoronitrobenzene Properties and Reactivity." National Library of Medicine. Link
-
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Efficacy Comparison of 2,2-Dimethyl-3-(2-nitroanilino)propanoic Acid and Known Succinate Dehydrogenase Inhibitors: A Technical Guide
Introduction
Mitochondrial complex II, or succinate dehydrogenase (SDH), is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[2][3] Given its central role in cellular metabolism, SDH has emerged as a significant target for the development of therapeutics and agricultural fungicides.[1][4][5]
This guide provides a comparative efficacy analysis of a novel compound, 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid , against a panel of well-characterized SDH inhibitors. Due to the absence of published data on this specific molecule, we hypothesize its mechanism of action to be the inhibition of succinate dehydrogenase, based on structural similarities to known inhibitors such as 3-nitropropionic acid. This document outlines the theoretical framework and experimental protocols for a comprehensive evaluation of its potential as an SDH inhibitor.
The primary comparators in this guide are:
-
3-Nitropropionic Acid (3-NPA): An irreversible inhibitor of SDH.[6]
-
Atpenin A5: A highly potent and specific inhibitor of the ubiquinone-binding site of SDH.[1][10][11]
-
Carboxin: A systemic fungicide that acts by inhibiting SDH.[2][12][13]
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial metabolism and the discovery of novel enzyme inhibitors.
Mechanism of Action of Known SDH Inhibitors
A thorough understanding of the mechanisms of established inhibitors is crucial for contextualizing the potential action of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
-
3-Nitropropionic Acid (3-NPA): 3-NPA is a suicide inhibitor that, upon oxidation by SDH, forms a covalent adduct with a key arginine residue in the active site, leading to irreversible inactivation of the enzyme.[6][14] This disruption of the TCA cycle and electron transport chain leads to cellular energy depletion and has been used to model neurodegenerative diseases like Huntington's.[6]
-
Malonate: As a structural analog of the natural substrate succinate, malonate acts as a competitive inhibitor by binding to the active site of SDH without undergoing oxidation.[7][8][9] This reversible inhibition is dependent on the relative concentrations of malonate and succinate.
-
Atpenin A5: This potent inhibitor binds to the ubiquinone reduction site (Q-site) of complex II, thereby blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[10][15] Its high specificity and potency make it a valuable tool for studying the function of SDH.[11]
-
Carboxin: This fungicide also targets the ubiquinone-binding site of SDH, but its binding characteristics and spectrum of activity differ from Atpenin A5.[2][12] Resistance to carboxin in fungi often arises from mutations in the genes encoding the SDH subunits that form the Q-site.[16]
Caption: Hypothesized and known inhibition of Succinate Dehydrogenase (SDH).
Experimental Protocols for Efficacy Comparison
To empirically test our hypothesis and compare the efficacy of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid, a series of in vitro assays are proposed.
Direct Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of isolated SDH in the presence of the test compounds.
Protocol:
-
Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) using differential centrifugation.
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]
-
Add varying concentrations of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid and the known inhibitors to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial preparation.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time.
-
Calculate the initial reaction rates and determine the IC50 value for each compound.
Caption: Workflow for the direct SDH enzyme inhibition assay.
Cell-Based Assays
These assays assess the downstream cellular consequences of SDH inhibition.
This assay determines the cytotoxic effect of the inhibitors on cultured cells.[20][21][22]
Protocol:
-
Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid and the known inhibitors for a specified duration (e.g., 24, 48 hours).
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.[23][24]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value for each compound.
This assay measures the integrity of the mitochondrial membrane potential, which is disrupted by SDH inhibition.[25]
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with the test compounds for a predetermined time.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[27] In apoptotic or metabolically compromised cells, the dye remains in its monomeric form and fluoresces green.[27]
-
Measure the red and green fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial depolarization.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This technology provides a real-time assessment of cellular respiration and glycolysis.[29][30]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[31][32]
-
Inject 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid or a known inhibitor and monitor the subsequent changes in OCR and ECAR in real-time.
-
A decrease in OCR following compound injection would be indicative of mitochondrial respiration inhibition.
Caption: Overview of cell-based and metabolic assays for inhibitor characterization.
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: In Vitro Efficacy of SDH Inhibitors
| Compound | IC50 (SDH Activity) | EC50 (Cell Viability) | Mitochondrial Depolarization (Red/Green Ratio) | Effect on OCR |
| 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid | To be determined | To be determined | To be determined | To be determined |
| 3-Nitropropionic Acid (3-NPA) | ~3 mM (irreversible)[14] | Dependent on cell type and duration | Decrease | Decrease |
| Malonate | Competitive | Low cytotoxicity | Minimal | Decrease |
| Atpenin A5 | ~3.6-10 nM[1] | Potent | Decrease | Significant Decrease |
| Carboxin | ~1.1 µM[15] | Moderate | Decrease | Decrease |
Interpretation of Expected Results:
-
A low IC50 value for 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid in the direct enzyme assay would provide strong evidence for its role as an SDH inhibitor.
-
Correlation between the IC50 and EC50 values would suggest that the observed cytotoxicity is mediated through the inhibition of SDH.
-
A significant decrease in the red/green fluorescence ratio in the JC-1 assay would confirm that the compound disrupts mitochondrial function.
-
A rapid and dose-dependent decrease in OCR in the Seahorse XF analysis would provide real-time evidence of the inhibition of mitochondrial respiration.
By comparing these results to those of the known inhibitors, a comprehensive profile of the potency, mechanism, and cellular effects of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid can be established.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid as a putative succinate dehydrogenase inhibitor. By employing a combination of direct enzyme assays, cell-based functional assays, and real-time metabolic flux analysis, and by comparing the results to well-characterized inhibitors, a comprehensive understanding of its biological activity can be achieved. The experimental framework presented here provides a robust platform for the initial characterization and further development of this and other novel metabolic inhibitors.
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Progress on 3-Nitropropionic Acid Derivatives. (2025, July 24). Molecules. Retrieved February 24, 2026, from [Link]
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3-Nitropropionic acid - CAS 504-88-1 - Calbiochem | 164603. (n.d.). Retrieved February 24, 2026, from [Link]
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A Comprehensive Guide to Stability Testing for New Chemical Entities: From Regulatory Foundations to Practical Execution
For researchers, scientists, and drug development professionals, ensuring the stability of a new chemical entity (NCE) is a cornerstone of the entire development lifecycle. A robust stability testing program provides the necessary evidence to establish a re-test period for a drug substance or a shelf life for a drug product, and to recommend appropriate storage conditions.[1][2] This guide offers an in-depth exploration of the principles and practices of stability testing, moving beyond a simple checklist to explain the scientific rationale behind the regulatory guidelines.
The Regulatory Landscape: A Harmonized Approach
The foundation of modern stability testing is built upon the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines are recognized and implemented by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a largely harmonized framework for global drug submissions.[3][4] The core document governing this process is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[5] This is supplemented by several other key guidelines that address specific aspects of stability testing:
-
ICH Q1B: Photostability Testing of New Drug Substances and Products
-
ICH Q1C: Stability Testing for New Dosage Forms
-
ICH Q1D: Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products[1][6]
-
ICH Q1E: Evaluation of Stability Data[7]
While the FDA and EMA have adopted these ICH guidelines, it's important to note that minor differences in interpretation and emphasis can exist. For instance, historically, the FDA has been seen as more prescriptive in its regulations (21 CFR Parts 210/211), while the EMA has often taken a more principle-based approach (EudraLex Volume 4). However, for stability testing of NCEs, adherence to the ICH guidelines is the most direct path to satisfying the requirements of both agencies.
The Core Principles of Stability Testing
The primary goal of stability testing is to understand how the quality of a drug substance or product changes over time under the influence of various environmental factors, such as temperature, humidity, and light.[1][2] This involves a series of studies designed to assess the physical, chemical, biological, and microbiological characteristics of the NCE.
A crucial element of any stability program is the use of a validated stability-indicating analytical method . This is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its degradation products without interference from each other, process impurities, excipients, or other potential impurities.[8] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[9][10]
Types of Stability Studies: A Multi-faceted Approach
A comprehensive stability program consists of several types of studies, each with a specific purpose.
Forced Degradation (Stress Testing)
Forced degradation studies are the starting point for understanding the intrinsic stability of an NCE.[11][12] These studies involve subjecting the drug substance to conditions more severe than those used in accelerated stability testing.[12] The primary objectives of forced degradation are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the stability-indicating analytical method.[13]
The target for forced degradation is typically to achieve 5-20% degradation of the active ingredient.[11][13]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1N to 1N HCl at room temperature or elevated (e.g., 60°C) for up to 7 days. | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1N to 1N NaOH at room temperature or elevated (e.g., 60°C) for up to 7 days. | To evaluate degradation in alkaline conditions. |
| Oxidation | 3-30% hydrogen peroxide (H2O2) at room temperature.[14] | To determine susceptibility to oxidative degradation.[11][12] |
| Thermal Degradation | 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C) in dry or humid conditions. | To identify thermally induced degradation products.[11][14] |
| Photostability | Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | To assess the impact of light exposure on the drug substance and product. |
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance or product.[5] The manufacturing process for these batches should simulate that which will be used for production-scale batches. The samples should be stored in the container closure system proposed for marketing.[5]
Storage Conditions for Formal Stability Studies (for Climatic Zones I and II):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Logical Relationship of Formal Stability Studies
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Nitropropionic Acid and Its Derivatives Using HPLC-ESI-MS/MS
This guide provides an in-depth, technically-focused comparison and detailed methodology for the quantitative analysis of 3-nitropropionic acid (3-NPA) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform expert methodological choices in the field. We will explore why High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as the gold standard for this application, offering unparalleled sensitivity and specificity.
The Analytical Imperative: Understanding 3-Nitropropionic Acid
3-Nitropropionic acid (3-NPA) is a potent neurotoxin produced by various fungi and found in certain plants.[1][2] Its toxic action stems from the irreversible inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[1][3][4][5] This disruption of cellular energy metabolism can lead to severe neurological damage, with symptoms ranging from nausea and vomiting to debilitating brain injury and death.[1] The presence of 3-NPA and its derivatives, often in the form of glucose esters in plants of the Fabaceae family, poses a significant risk of food and feed contamination.[6][7] This has driven the need for highly sensitive and reliable analytical methods for its detection and quantification in diverse and complex matrices. Furthermore, 3-NPA is utilized as a tool in neuroscience research to model neurodegenerative conditions like Huntington's disease, further necessitating precise analytical techniques.[3][4]
A Comparative Overview of Analytical Methodologies
Historically, the quantification of 3-NPA has been approached through various techniques, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Colorimetric reaction after derivatization.[7] | Simple, low cost. | Low specificity, potential for interference from matrix components, incomplete reactions.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds. | High resolution. | Requires derivatization for non-volatile 3-NPA, complex sample preparation.[8] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separation followed by UV absorbance measurement.[9][10] | More specific than spectrophotometry. | Poor UV absorbance of 3-NPA necessitates detection at low wavelengths (e.g., 210 nm), leading to potential interferences.[7] |
| HPLC-ESI-MS/MS | High-resolution separation coupled with highly specific mass-based detection.[6][7] | Superior sensitivity and specificity, structural confirmation, suitable for complex matrices. | Higher initial instrument cost. |
As evident from the comparison, HPLC-ESI-MS/MS emerges as the superior technique for the quantitative analysis of 3-NPA and its derivatives. Its ability to selectively detect and quantify target analytes at very low concentrations, even in complex biological and food matrices, makes it the method of choice for both research and safety testing applications.
The Core of Modern Analysis: The HPLC-ESI-MS/MS Workflow
The power of HPLC-ESI-MS/MS lies in its synergistic combination of chromatographic separation and mass spectrometric detection. The following sections detail a robust and validated workflow for the quantitative analysis of 3-NPA.
Foundational Step: Sample Preparation
The goal of sample preparation is to extract 3-NPA and its derivatives from the sample matrix while removing interfering substances. The choice of extraction solvent and cleanup procedure is critical for obtaining accurate and reproducible results.
Experimental Protocol: Sample Extraction and Cleanup
-
Homogenization: For solid samples (e.g., plant material, food), homogenize a representative portion to ensure uniformity.
-
Extraction:
-
For plant and fungal samples, a common approach is extraction with a polar organic solvent such as acetonitrile or ethyl acetate.[9][11]
-
For aqueous samples like biological fluids or culture media, a liquid-liquid extraction with ethyl acetate can be effective.[9][12]
-
To release 3-NPA from its esterified derivatives in plant samples, a hydrolysis step (acidic or enzymatic) may be necessary prior to extraction. However, acidic hydrolysis can lead to partial degradation of 3-NPA.[7]
-
-
Cleanup:
-
The crude extract can be further purified using solid-phase extraction (SPE). For complex samples, a primary secondary amine (PSA) sorbent can be used to remove interfering compounds.[11]
-
Centrifugation and filtration through a 0.22 µm filter are essential final steps to remove particulates before injection into the HPLC system.[11]
-
The Separation Science: High-Performance Liquid Chromatography (HPLC)
The chromatographic separation is designed to isolate 3-NPA from other sample components, ensuring that only the analyte of interest enters the mass spectrometer at a specific time.
Experimental Protocol: HPLC Separation
-
Column: A reversed-phase C18 column is a common and effective choice for retaining and separating the polar 3-NPA molecule.[9][11]
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed.[9][11][13]
-
Aqueous Phase (A): Water with an acidic modifier, such as 0.1% formic acid, is crucial. The acidic conditions promote the protonation of silanol groups on the silica-based stationary phase, reducing peak tailing. For mass spectrometry, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[14]
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[15][16]
-
Column Temperature: Maintaining a constant column temperature (e.g., 20-40°C) is important for reproducible retention times.[16]
The Specificity Engine: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS provides the high degree of selectivity and sensitivity required for trace-level quantification.
Experimental Protocol: ESI-MS/MS Detection
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is optimal for 3-NPA, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[16] In this mode, the mass spectrometer is set to specifically monitor the transition of a precursor ion (the deprotonated 3-NPA molecule) to a specific product ion. This two-stage filtering process drastically reduces chemical noise and enhances selectivity.
-
MRM Transitions: The selection of precursor and product ions is critical. For 3-NPA (C₃H₅NO₄, Molar Mass: 119.076 g·mol⁻¹), a common transition is the fragmentation of the deprotonated molecule. The exact masses and transitions should be optimized for the specific instrument being used.
-
Source Parameters: Ion source parameters such as the declustering potential or fragmentor voltage should be optimized to minimize in-source fragmentation, where the analyte fragments before entering the collision cell.[17]
Workflow for HPLC-ESI-MS/MS Analysis of 3-NPA
Caption: Fragmentation of the deprotonated 3-NPA molecule in the collision cell.
The loss of the nitro group (NO₂, 46 Da) and decarboxylation (loss of CO₂, 44 Da) are common fragmentation pathways for nitro-containing carboxylic acids. [18]The most abundant and stable fragment is typically chosen as the quantifier ion in the MRM method, while a second fragment can be used as a qualifier for enhanced confirmation.
Conclusion: A Powerful Tool for Science and Safety
The quantitative analysis of 3-nitropropionic acid and its derivatives is a critical task in food safety, toxicology, and neuroscience research. While various analytical techniques exist, HPLC-ESI-MS/MS has established itself as the definitive method due to its exceptional sensitivity, specificity, and applicability to complex matrices. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, researchers can develop and validate robust methods that deliver reliable and accurate results. This guide provides a framework for such an understanding, empowering scientists to confidently tackle the analytical challenges posed by this potent neurotoxin.
References
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SIELC Technologies. Separation of 3-Nitropropionic acid on Newcrom R1 HPLC column. Available from: [Link]
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PMC. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available from: [Link]
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Semantic Scholar. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Qua. Available from: [Link]
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A Guide to the Safe and Compliant Disposal of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid. As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)
Before handling the waste, it is critical to understand the potential hazards to ensure your own safety and that of your colleagues.
1.1 Inferred Chemical Hazards
The chemical structure of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid informs our safety and disposal strategy.
-
Toxicity: The presence of a nitroaniline moiety is a significant concern. Nitroaromatic compounds and anilines are often toxic. For instance, 3-Nitropropionic Acid is classified as toxic if swallowed or in contact with skin[2]. Therefore, we must assume this compound possesses similar acute toxicity.
-
Irritation: The propanoic acid functional group suggests the compound is acidic and may cause skin and serious eye irritation[3][4].
-
Environmental Hazard: Many synthetic organic molecules can be hazardous to aquatic life. Discharge into the environment must be strictly avoided[5].
1.2 Mandatory Personal Protective Equipment (PPE)
Based on the inferred hazards, the following minimum PPE is required when handling waste 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against potential splashes, which may cause serious eye irritation[3]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, as the substance may be toxic and cause irritation[2][6]. Contaminated gloves must be disposed of as hazardous waste[5]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination[5]. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling aerosols or dust, which may cause respiratory irritation[2][5]. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA)[7].
2.1 Waste Characterization & Segregation
The first step is to correctly identify and segregate the waste stream. Never mix incompatible waste streams. [8][9] For example, do not mix acids with bases or with flammable liquids[8].
-
Solid Waste: Collect solid 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid, along with any contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads), in a dedicated solid waste container.
-
Liquid Waste: If the compound is in a solvent, collect it as liquid hazardous waste. Do not mix this waste with other solvent streams unless you have confirmed compatibility.
2.2 Containerization
Proper container selection and handling are critical to prevent leaks and exposures.
-
Choose a Compatible Container: The container must be made of a material compatible with the waste. For acidic and potentially toxic organic compounds, a high-density polyethylene (HDPE) or glass container is often suitable[1][10]. The best initial container is often the original one the chemical came in[1].
-
Ensure Good Condition: The container must be in good condition, free of cracks or leaks, and have a securely fitting, leak-proof cap[11][12].
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste[10][11]. Never leave a funnel in an open waste container[11].
2.3 Labeling
Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must, at a minimum, include the following[8][11]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "2,2-Dimethyl-3-(2-nitroanilino)propanoic acid" (no formulas or abbreviations)
-
An accurate estimation of the concentration of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., toxicity, irritant).
-
On-Site Accumulation and Storage
Laboratories generate waste in what the EPA terms a "Satellite Accumulation Area" (SAA), which is the location at or near the point of generation where waste is initially collected[11].
3.1 SAA Requirements
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[11][12].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (known as "P-listed"), the limit is 1 quart[1][10]. Once this limit is reached, the waste must be removed within three calendar days[10].
-
Segregation: Store the waste container in a designated area, segregated from incompatible materials. Use secondary containment (such as a chemical-resistant tray) to contain potential spills.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
Caption: Workflow for the safe disposal of 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid.
Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EH&S: When your waste container is nearly full (approximately 90%), or when your project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[10][11].
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Professional Disposal: Your EH&S department will work with a licensed hazardous waste disposal company that will transport, treat, and dispose of the material in compliance with all federal, state, and local regulations[13]. Never dispose of this chemical down the drain or in the regular trash. [12]
By following these procedures, you ensure that your work is not only scientifically sound but also ethically and legally responsible, protecting yourself, your community, and the environment.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Regulations . Study.com. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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EPA Hazardous Waste Management . Axonator. [Link]
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Material Safety Data Sheet - Propionic acid . Delta. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations. [Link]
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Hazardous Waste - EHSO Manual . The University of Georgia. [Link]
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Safety Data Sheet: Propionic acid . Carl ROTH. [Link]
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Chemical waste | Hazardous Waste Management . McGill University. [Link]
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Personal protective equipment for handling 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
Topic: Personal protective equipment for handling 2,2-Dimethyl-3-(2-nitroanilino)propanoic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary & Hazard Architecture
CAS Number: 650629-22-4 (Referenced as an analog/derivative base) Chemical Class: Nitroaniline-substituted Carboxylic Acid
Critical Safety Notice (Read-Across Methodology): While specific toxicological data for this exact catalog number is limited, safety protocols must be constructed via Structure-Activity Relationship (SAR) analysis. This molecule combines the corrosive potential of a carboxylic acid with the systemic toxicity of 2-nitroaniline .[1][2]
The Dual-Threat Mechanism:
-
The "Warhead" (2-Nitroaniline moiety): Nitroanilines are potent methemoglobin formers.[1][2] They can be absorbed through intact skin, oxidizing hemoglobin to methemoglobin, leading to cyanosis (chemical asphyxiation).[2][3]
-
The "Delivery System" (Propanoic Acid backbone): The carboxylic acid functionality increases solubility in physiological fluids and can cause direct tissue irritation or burns, potentially accelerating the systemic absorption of the toxic nitroaniline group.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The high skin absorption potential of nitro-aromatics renders standard nitrile gloves insufficient for prolonged contact.[1][2]
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection (Primary) | Silver Shield / Laminate (EVOH) | Nitroanilines permeate nitrile and latex rapidly. Laminate film offers >480 min breakthrough time against aromatics.[1][2] |
| Hand Protection (Dexterity) | Double-gloving: Nitrile (Outer) over Laminate (Inner) | Laminate gloves reduce dexterity. Wearing nitrile over them secures the fit and provides a sacrificial layer against physical abrasion.[1][2] |
| Respiratory | N95 (minimum) or P100/P3 Respirator | As a solid powder, the primary risk is inhalation of particulates during weighing.[2] If in solution with volatile solvents, upgrade to ABEK1 cartridges.[1][2] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient.[1][2] The acidic nature poses a risk of irreversible corneal damage; the face shield protects the neck/skin from absorption.[2] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids and hold toxic agents against the skin.[1][2] Tyvek provides a non-porous barrier.[1][2] |
Visualization: PPE Selection Logic
The following diagram illustrates the decision hierarchy for selecting the correct protective gear based on the state of the matter.
Caption: Decision tree for PPE selection emphasizing the critical need for laminate gloves due to nitro-aromatic permeation risks.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Location: All operations must occur inside a certified Chemical Fume Hood.
-
Static Control: Use an anti-static gun or ionizer.[1][2] Nitro compounds can be shock-sensitive; while this acid derivative is stable, static discharge can disperse toxic powder.[1][2]
-
Don PPE: Put on laminate liners, then nitrile gloves.[1][2] Secure cuffs over the Tyvek coat sleeves.[1][2]
-
Weighing: Place the balance inside the hood. If the balance is external, weigh into a tared vial inside the hood, cap tightly, and then transfer to the balance. Never open the vial outside the hood.
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.[1][2] Dispose of the tissue as hazardous waste immediately.[1][2]
Phase B: Solubilization & Reaction
-
Solvent Choice: This compound is likely hydrophobic.[1][2] Dissolve in DMSO or Methanol.[1][2]
-
Exotherm Warning: As a carboxylic acid, neutralization with bases (e.g., Sodium Hydride, hydroxides) will generate heat.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust ejection.[2]
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1][2] Nitroanilines can darken or degrade upon prolonged exposure to atmospheric oxygen and light.[1][2]
Phase C: Waste Disposal & Decontamination
-
Do NOT pour down the drain.[1][2][4][5] This compound is toxic to aquatic life (H412 equivalent).[1][2][6]
-
Segregation:
Visualization: Operational Workflow
Caption: Linear workflow ensuring containment from setup through disposal.
Emergency Response (Self-Validating Protocols)
Scenario 1: Skin Exposure (The "Blue" Sign)
Scenario 2: Spills
-
Solid: Do not sweep (creates dust).[1][2] Cover with wet paper towels (to dampen), then scoop into a waste jar.
-
Liquid: Absorb with vermiculite or sand.[1][2][9][10] Do not use combustible materials (sawdust).[1][2]
References
-
Sigma-Aldrich. 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid Product Detail & CAS 650629-22-4. Retrieved from
-
PubChem. 2-Nitroaniline Compound Summary (Source for Toxicity Read-Across). National Library of Medicine.[1][2][11] Retrieved from
-
Thermo Fisher Scientific. Propanoic Acid Safety Data Sheet (Source for Acid Handling).[1][2] Retrieved from
-
Ansell. Chemical Resistance Guide (Permeation & Degradation Data). (Justification for Laminate vs. Nitrile).[1][2] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
